BI-3663
Descripción
Propiedades
IUPAC Name |
N-[2-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]-3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H42F3N7O12/c1-62-33-22-25(8-10-28(33)51-43-49-23-27(44(45,46)47)40(53-43)66-32-7-2-4-24-9-12-31(55)36(24)32)38(58)48-15-17-64-19-21-65-20-18-63-16-14-35(57)50-29-6-3-5-26-37(29)42(61)54(41(26)60)30-11-13-34(56)52-39(30)59/h2-8,10,22-23,30H,9,11-21H2,1H3,(H,48,58)(H,50,57)(H,49,51,53)(H,52,56,59) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTXLFJKQHYGPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NCCOCCOCCOCCC(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)NC5=NC=C(C(=N5)OC6=CC=CC7=C6C(=O)CC7)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H42F3N7O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BI-3663: A Technical Guide to a Selective PTK2/FAK PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BI-3663, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Protein Tyrosine Kinase 2 (PTK2), also known as Focal Adhesion Kinase (FAK). This compound represents a significant tool for investigating the biological roles of FAK beyond its kinase activity by enabling its targeted removal from the cellular environment.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to PTK2/FAK and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the ubiquitination of FAK by the E3 ligase complex, marking it for degradation by the 26S proteasome. This event-driven mechanism allows for the catalytic degradation of the target protein, making PROTACs like this compound highly efficient at depleting cellular protein levels.[1]
Caption: Mechanism of this compound-mediated PTK2/FAK degradation.
FAK/PTK2 Signaling Pathway
FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1] It is a key component of focal adhesions and integrates signals from integrins and growth factor receptors. Upon activation, FAK autophosphorylates at Tyr397, creating a docking site for Src family kinases. This interaction leads to the phosphorylation of other downstream targets, activating signaling cascades such as the PI3K/Akt and MAPK pathways.
Caption: Simplified FAK/PTK2 downstream signaling pathway.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Binding Affinities and Degradation in A549 Cells [1]
| Compound | Target | pIC50 (Binding) | pDC50 (Degradation) | Dmax (%) |
| This compound | PTK2 | 7.7 ± 0.1 | 7.6 ± 0.1 | 95 ± 4 |
| This compound | CRBN-DDB1 | 6.1 | - | - |
| BI-4464 (Inhibitor) | PTK2 | 7.8 ± 0.1 | <4 | - |
Table 2: Degradation of PTK2 and Effect on Proliferation in Hepatocellular Carcinoma (HCC) Cell Lines [1]
| Cell Line | This compound pDC50 | This compound Dmax (%) | This compound pIC50 (Proliferation) | BI-4464 pIC50 (Proliferation) |
| SNU-387 | 7.6 | 90.0 | 5.2 | <4.6 |
| HUH-1 | 6.6 | 50.0 | - | - |
| Hep3B2.1-7 | 7.6 | - | 5.4 | 4.7 |
| HepG2 | - | - | 5.3 | 5.0 |
| SK-Hep1 | - | - | 5.3 | 5.0 |
| HLF | - | - | 5.2 | 4.8 |
| SNU-398 | - | - | 5.4 | 4.9 |
| HUCCT1 | - | - | 5.2 | 4.8 |
| HLE | - | - | 5.0 | 4.6 |
| HuH7 | - | - | 5.2 | 4.9 |
| SNU-423 | - | - | 5.2 | 4.9 |
Note: A higher pDC50/pIC50 value indicates greater potency. Dmax represents the maximum percentage of protein degradation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Experimental Workflow for PROTAC Evaluation
Caption: General workflow for evaluating a PROTAC degrader.
Western Blot for PTK2/FAK Degradation
Objective: To quantify the degradation of total and phosphorylated FAK in response to this compound treatment.
Materials:
-
Cell lines (e.g., A549, Hep3B2.1-7)
-
This compound
-
DMSO (vehicle control)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-FAK
-
Rabbit anti-phospho-FAK (Tyr397)
-
Mouse or Rabbit anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 1 nM to 10 µM) or DMSO for a specified time (e.g., 18 hours).[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape and collect the lysate, then centrifuge to pellet cell debris.[3]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-FAK, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal.
-
Analysis: Quantify band intensities using densitometry software. Normalize the FAK and p-FAK signals to the loading control. Calculate the percentage of protein remaining relative to the DMSO control to determine DC50 and Dmax values.
In-Cell Ubiquitination Assay (IP-Western)
Objective: To detect the ubiquitination of FAK following this compound treatment.
Materials:
-
Cell lines, this compound, DMSO
-
MG132 (proteasome inhibitor)
-
Lysis buffer (e.g., IP-lysis buffer)
-
Primary antibody for immunoprecipitation (anti-FAK)
-
Protein A/G magnetic beads
-
Primary antibodies for Western blot (anti-Ubiquitin, anti-FAK)
-
Other reagents as per the Western blot protocol.
Procedure:
-
Cell Treatment: Treat cells with this compound or DMSO. It is common to co-treat with a proteasome inhibitor like MG132 (e.g., 10 µM for 4-6 hours) to allow for the accumulation of ubiquitinated proteins.[4]
-
Cell Lysis: Lyse cells in a suitable IP-lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the lysate with the anti-FAK antibody overnight at 4°C.
-
Add fresh Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blot: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer. Perform Western blotting as described above, probing the membrane with an anti-Ubiquitin antibody to detect the polyubiquitin (B1169507) chains on FAK. The membrane can be stripped and re-probed with an anti-FAK antibody to confirm the immunoprecipitation of FAK.[5]
Cell Viability Assay (alamarBlue)
Objective: To assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cell lines (e.g., HCC panel)
-
This compound, BI-4464 (inhibitor control), Doxorubicin (B1662922) (positive control)
-
96-well plates
-
alamarBlue® cell viability reagent
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with a serial dilution of this compound, BI-4464, or a positive control like doxorubicin for a specified period (e.g., 6 days).[7]
-
Assay:
-
Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the viability against the compound concentration to determine the IC50 value.[8]
Conclusion
This compound is a highly selective and potent degrader of PTK2/FAK.[10] Its ability to efficiently remove FAK protein from cells provides a powerful tool to dissect the kinase-dependent and -independent scaffolding functions of FAK in various biological and pathological processes. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound in their studies. Despite its efficient degradation of PTK2, it is noteworthy that in several HCC cell lines, this compound did not show a significantly greater anti-proliferative effect than its corresponding kinase inhibitor, BI-4464, suggesting that in these contexts, the kinase-inhibitory activity of FAK is the primary driver of its role in proliferation.[11] This highlights the importance of using such well-characterized chemical probes to delineate the specific functions of target proteins.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. PTK2-mediated degradation of ATG3 impedes cancer cells susceptible to DNA damage treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitination Assay - Profacgen [profacgen.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Highly Selective PTK2 Proteolysis Targeting Chimeras to Probe Focal Adhesion Kinase Scaffolding Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Targeted Protein Degradation: A Technical Guide to the Discovery and Synthesis of BI-3663
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of therapeutic intervention, the focus has expanded from mere inhibition of protein function to the complete removal of pathogenic proteins. This paradigm shift is spearheaded by the emergence of Proteolysis Targeting Chimeras (PROTACs), a novel modality designed to hijack the cell's natural protein disposal machinery. This technical guide delves into the discovery, synthesis, and characterization of BI-3663, a potent and selective PROTAC degrader of Focal Adhesion Kinase (PTK2/FAK).
Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a pivotal role in cellular adhesion, migration, proliferation, and survival.[1] Its overexpression and hyperactivity are implicated in the progression of various solid tumors, including hepatocellular carcinoma, making it a compelling target for anticancer therapies.[1][2] this compound was developed as a chemical probe to explore the consequences of PTK2 degradation, offering a powerful tool to differentiate the kinase-dependent and independent scaffolding functions of this critical protein.
The PROTAC Approach: Engineering this compound
This compound is a heterobifunctional molecule meticulously designed to simultaneously engage PTK2 and an E3 ubiquitin ligase.[3][4] This ternary complex formation facilitates the transfer of ubiquitin to PTK2, marking it for degradation by the 26S proteasome. The architecture of this compound consists of three key components:
-
A high-affinity ligand for PTK2: BI-4464, a potent inhibitor of PTK2.[3][4]
-
A recruiter of the E3 ubiquitin ligase: Pomalidomide, which binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ligase complex.[3][4]
-
A chemical linker: An optimized polyethylene (B3416737) glycol (PEG) based linker that connects the two ligands, providing the appropriate length and flexibility to enable the formation of a stable and productive ternary complex.[3][4]
Quantitative Analysis of this compound Activity
The efficacy of this compound has been rigorously quantified through a series of biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its inhibitory and degradation capabilities.
Table 1: In Vitro Inhibitory and Binding Activity
| Analyte | Target | Assay Type | Value |
| This compound | PTK2 | IC50 (Inhibition) | 18 nM[3][4] |
| This compound | CRBN | Binary Affinity | 877 nM[2] |
| BI-4464 (PTK2 inhibitor component) | PTK2 | Binary Affinity | 18 nM[2] |
Table 2: Cellular Degradation Potency and Efficacy
| Cell Line | Cancer Type | DC50 (Degradation) | Dmax (% Degradation) | pDC50 |
| A549 | Lung Adenocarcinoma | 25 nM[2] | 95%[5] | 7.9[3][4] |
| Hep3B2.1-7 | Hepatocellular Carcinoma | - | >80% | 7.6[1][3][4] |
| 11 HCC Cell Line Panel (Median) | Hepatocellular Carcinoma | 30 nM[1][2][6] | >80%[5] | 7.45[1] |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the discovery and characterization of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the coupling of the PTK2 inhibitor, the linker, and the Cereblon ligand. The general synthetic scheme is as follows:
-
Synthesis of the PTK2 inhibitor (BI-4464) with a linker attachment point: This typically involves standard organic chemistry reactions to construct the core of the inhibitor while incorporating a functional group (e.g., an amine or carboxylic acid) for subsequent linker conjugation.
-
Synthesis of the Pomalidomide-linker conjugate: The Pomalidomide moiety is attached to the PEG-based linker.
-
Coupling of the inhibitor and the Pomalidomide-linker: The final step involves an amidation reaction to connect the PTK2 inhibitor to the Pomalidomide-linker conjugate, yielding this compound. Key reaction conditions for the final coupling step often involve the use of a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in a polar aprotic solvent such as DMF (Dimethylformamide).
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against PTK2 was determined using a biochemical kinase assay.
-
Reagents: Recombinant human PTK2 enzyme, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP are required.
-
Procedure:
-
A reaction mixture containing the PTK2 enzyme, the peptide substrate, and varying concentrations of this compound is prepared in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays measuring the incorporation of ³²P-ATP or fluorescence-based assays.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Cellular PTK2 Degradation Assay (Western Blot)
The ability of this compound to induce the degradation of PTK2 in cells is assessed by Western blotting.
-
Cell Culture and Treatment:
-
Cancer cell lines (e.g., A549 or various HCC lines) are cultured in appropriate media.
-
Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (typically 18-24 hours).
-
-
Protein Extraction:
-
Following treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for PTK2. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The intensity of the PTK2 band is quantified and normalized to the loading control. The DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) are determined by plotting the percentage of remaining PTK2 against the this compound concentration.
Proteomic Selectivity Analysis (LC-MS/MS)
To evaluate the selectivity of this compound, global proteomic analysis is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Cells are treated with this compound or a vehicle control.
-
Proteins are extracted, and the concentration is determined.
-
Proteins are digested into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is separated by reverse-phase liquid chromatography.
-
The separated peptides are ionized and analyzed by a high-resolution mass spectrometer.
-
-
Data Analysis:
-
The mass spectrometry data is used to identify and quantify thousands of proteins in each sample.
-
The relative abundance of each protein in the this compound-treated samples is compared to the vehicle-treated samples.
-
Statistical analysis is performed to identify proteins that are significantly downregulated upon treatment with this compound. A volcano plot is often used to visualize the changes in protein abundance and their statistical significance. In the case of this compound, such analyses have shown that PTK2 is the most significantly downregulated protein, demonstrating the high selectivity of the degrader.[2]
-
Visualizing the Mechanism and Workflow
To further elucidate the processes involved in the action of this compound, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for this compound.
Conclusion
This compound stands as a testament to the power of rational drug design in the era of targeted protein degradation. As a highly potent and selective degrader of PTK2, it serves as an invaluable tool for dissecting the complex biology of this kinase. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers seeking to understand and utilize this and other PROTAC molecules in their own investigations. The continued development of such precisely engineered molecules holds immense promise for the future of cancer therapy and the broader field of chemical biology.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 3. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Investigating the Ternary Complex Formation with BI-3663: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of the ternary complex induced by BI-3663, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade the Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2). This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for the characterization of this complex, and visualizes the critical pathways and workflows involved.
Introduction to this compound and Ternary Complex Formation
This compound is a heterobifunctional molecule that operates by hijacking the cell's natural protein disposal machinery. It is composed of a ligand that binds to PTK2 (BI-4464) and another ligand (a pomalidomide (B1683931) derivative) that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a flexible linker.[1][2] The primary mechanism of action for this compound is the formation of a ternary complex, bringing PTK2 in close proximity to the CRBN E3 ligase. This proximity facilitates the ubiquitination of PTK2, marking it for degradation by the 26S proteasome.[3][4] This targeted protein degradation offers a powerful strategy to eliminate the functions of PTK2, which is often overexpressed in various cancers and plays a crucial role in cell adhesion, migration, and survival.[3]
Quantitative Data Summary
The efficacy of this compound is underpinned by its binding affinities to both the target protein and the E3 ligase, as well as its ability to induce degradation in cellular contexts. The following tables summarize the key quantitative data for this compound.
Table 1: Binding Affinities and Cellular Potency of this compound
| Parameter | Value | Description |
| Binary Affinity to PTK2 (IC50) | 18 nM[1] | Concentration of this compound required to inhibit 50% of PTK2 activity in a biochemical assay. |
| Binary Affinity to CRBN | 877 nM[3] | Binding affinity of the pomalidomide moiety of this compound to the CRBN E3 ligase. |
| Cellular Degradation (DC50) in A549 cells | 25 nM[3] | Concentration of this compound required to degrade 50% of PTK2 in A549 lung cancer cells. |
| Maximum Degradation (Dmax) in A549 cells | >80%[3] | The maximum percentage of PTK2 degradation achieved with this compound treatment in A549 cells. |
| Median DC50 across 11 HCC cell lines | 30 nM[5] | The median concentration of this compound required to degrade 50% of PTK2 across a panel of eleven hepatocellular carcinoma cell lines. |
Table 2: Cellular Degradation Potency (pDC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | pDC50 |
| Hep3B2.1-7 | Hepatocellular Carcinoma | 7.6[2] |
| A549 | Lung Carcinoma | 7.9[2] |
| SNU-387 | Hepatocellular Carcinoma | 7.6 |
| HUH-1 | Hepatocellular Carcinoma | 6.6 |
| HepG2 | Hepatocellular Carcinoma | 7.5 |
| SK-Hep-1 | Hepatocellular Carcinoma | 7.5 |
| HLF | Hepatocellular Carcinoma | 6.4 |
| SNU-398 | Hepatocellular Carcinoma | 8.5 |
| HUCCT1 | Cholangiocarcinoma | 7.9 |
| HLE | Hepatocellular Carcinoma | 6.8 |
| HuH-7 | Hepatocellular Carcinoma | 7.3 |
| SNU-423 | Hepatocellular Carcinoma | 7.9 |
pDC50 is the negative logarithm of the DC50 value.
Signaling Pathway and Mechanism of Action
The core mechanism of this compound is the formation of a stable ternary complex, which is the catalytic scaffold for the ubiquitination of PTK2. The following diagram illustrates this signaling pathway.
Caption: Mechanism of Action for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings related to this compound. The following sections outline the protocols for key experiments used to characterize the formation of the ternary complex and the subsequent degradation of PTK2.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for CRBN Binding
This assay is used to determine the binding affinity of this compound to the CRBN-DDB1 complex.
Materials:
-
Recombinant His-tagged CRBN-DDB1 complex
-
Terbium (Tb)-labeled anti-His antibody (donor fluorophore)
-
Fluorescein-labeled ligand for CRBN (e.g., labeled pomalidomide) (acceptor fluorophore)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume microplates
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the Tb-anti-His antibody and the His-CRBN-DDB1 complex. Incubate for 30 minutes at room temperature.
-
Add the fluorescein-labeled CRBN ligand to the wells.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (for Terbium) and 520 nm (for fluorescein).
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the fluorescence ratio against the concentration of this compound and fit the data to a suitable binding model to determine the IC50 or Kd.
Caption: TR-FRET assay workflow.
Cellular PTK2 Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of endogenous PTK2 in cells treated with this compound.
Materials:
-
Cancer cell line (e.g., A549, Hep3B2.1-7)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PTK2 and anti-loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or DMSO for a specified time (e.g., 18 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PTK2 and a loading control overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the PTK2 signal to the loading control.
-
Calculate the percentage of PTK2 degradation relative to the DMSO control and plot the dose-response curve to determine the DC50 and Dmax.
Caption: Western blot workflow.
Proteome-wide Selectivity Analysis (Mass Spectrometry)
This experiment is performed to assess the selectivity of this compound for PTK2 degradation across the entire proteome.
Materials:
-
A549 cells
-
This compound and DMSO
-
Lysis buffer for mass spectrometry
-
Trypsin
-
Tandem mass tags (TMT) for isobaric labeling
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap)
Protocol:
-
Treat A549 cells with this compound or DMSO in biological replicates.
-
Lyse the cells and quantify the protein content.
-
Digest the proteins into peptides using trypsin.
-
Label the peptides from each condition with different TMT reagents.
-
Combine the labeled peptide samples.
-
Fractionate the combined peptide sample using HPLC.
-
Analyze the peptide fractions by LC-MS/MS on a high-resolution mass spectrometer.
-
Identify and quantify the proteins using a proteomics software suite.
-
Calculate the relative abundance of each protein in the this compound-treated samples compared to the DMSO-treated controls.
-
Generate a volcano plot to visualize proteins with significant changes in abundance.
Caption: Mass spectrometry workflow.
Structural Insights into Ternary Complex Formation
The formation of a productive ternary complex is structurally dependent on the precise interactions between this compound, PTK2, and CRBN. The crystal structure of the PTK2 ligand, BI-4464, bound to the PTK2 kinase domain (PDB ID: 6I8Z) reveals key interactions. While a crystal structure of the full ternary complex with this compound is not publicly available, computational modeling and analogy to other CRBN-mediated ternary complexes provide insights into its likely architecture. The pomalidomide moiety of this compound is expected to bind to the thalidomide-binding pocket of CRBN, positioning the PTK2-bound end of the molecule to present lysine (B10760008) residues on the surface of PTK2 to the E2 ubiquitin-conjugating enzyme associated with the CRL4-CRBN complex.
Caption: Logical relationship of this compound components.
Conclusion
This compound is a highly effective and selective degrader of PTK2, driven by its ability to induce the formation of a ternary complex with the CRBN E3 ubiquitin ligase. The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the mechanism of this compound and to develop novel PROTACs. The visualization of the signaling pathways and experimental workflows offers a clear understanding of the processes involved in the targeted degradation of PTK2 by this compound. This in-depth technical guide serves as a valuable resource for professionals in the fields of cancer research and drug development.
References
- 1. Collection - Highly Selective PTK2 Proteolysis Targeting Chimeras to Probe Focal Adhesion Kinase Scaffolding Functions - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
BI-3663: A Technical Guide for Hepatocellular Carcinoma Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BI-3663, a potent and selective Proteolysis Targeting Chimera (PROTAC) for the degradation of Protein Tyrosine Kinase 2 (PTK2), also known as Focal Adhesion Kinase (FAK), in the context of hepatocellular carcinoma (HCC) research. This document outlines the core mechanism of action, presents key quantitative data, details experimental protocols, and visualizes the relevant biological pathways.
Introduction to this compound
This compound is a heterobifunctional small molecule that induces the degradation of PTK2, a non-receptor tyrosine kinase frequently overexpressed in HCC and associated with tumor progression, metastasis, and poor prognosis.[1][2] As a PROTAC, this compound functions by hijacking the cell's natural protein disposal system. It simultaneously binds to PTK2 and the E3 ubiquitin ligase cereblon (CRBN), bringing them into close proximity.[1][3] This induced proximity facilitates the ubiquitination of PTK2, marking it for degradation by the proteasome.[2] This targeted protein degradation offers a powerful tool to study the roles of PTK2 in HCC beyond simple kinase inhibition.
Mechanism of Action: The PROTAC Approach
The mechanism of action for this compound follows the established paradigm for PROTACs. The molecule itself is composed of a ligand that binds to the target protein (PTK2), a linker, and a ligand that recruits an E3 ubiquitin ligase (in this case, cereblon).
Quantitative Data: PTK2 Degradation in HCC Cell Lines
This compound has been demonstrated to be a potent degrader of PTK2 across a panel of eleven HCC cell lines. The following table summarizes the degradation potency (pDC50) and maximal degradation (Dmax) observed.
| Cell Line | pDC50 | Dmax (%) |
| SNU-387 | 7.6 | 90.0 |
| HUH-1 | 6.6 | 50.0 |
| Hep3B2.1-7 | 7.9 | 96.0 |
| HepG2 | 7.5 | 89.0 |
| SK-Hep-1 | 7.5 | 89.0 |
| HLF | 6.4 | 30.0 |
| SNU-398 | 8.5 | 95.0 |
| HUCCT1 | 7.9 | 90.0 |
| HLE | 6.8 | 79.0 |
| HuH-7 | 7.3 | 93.0 |
| SNU-423 | 7.9 | 93.0 |
Data sourced from Popow J, et al. J Med Chem. 2019.[4]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in HCC research, adapted from the primary literature.
Cell Culture
HCC cell lines (SNU-387, HUH-1, Hep3B2.1-7, HepG2, SK-Hep-1, HLF, SNU-398, HUCCT1, HLE, HuH-7, and SNU-423) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
Western Blotting for PTK2 Degradation
Objective: To determine the extent of PTK2 degradation following treatment with this compound.
Protocol:
-
Seed HCC cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PTK2 (e.g., Cell Signaling Technology, #3285) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
For a loading control, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.
Cell Viability Assay
Objective: To assess the effect of this compound-mediated PTK2 degradation on HCC cell viability.
Protocol:
-
Seed HCC cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or DMSO control.
-
Incubate the plates for a desired period (e.g., 72 hours) at 37°C.
-
Add a cell viability reagent such as CellTiter-Glo® (Promega) or resazurin-based reagents (e.g., alamarBlue™) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the metabolic conversion of the reagent.
-
Measure the luminescence or fluorescence using a plate reader.
-
Normalize the data to the DMSO-treated control wells to determine the percentage of cell viability.
Signaling Pathways and Experimental Workflows
PTK2 Signaling in Hepatocellular Carcinoma
PTK2 is a critical node in multiple signaling pathways that drive HCC progression. Its degradation by this compound can impact these downstream cascades.
Experimental Workflow for this compound Evaluation
A typical workflow for assessing the efficacy and mechanism of this compound in HCC cell lines is depicted below.
Conclusion
This compound represents a valuable research tool for elucidating the multifaceted roles of PTK2 in hepatocellular carcinoma. Its ability to induce potent and selective degradation of PTK2 allows for a more profound understanding of the consequences of PTK2 loss compared to traditional kinase inhibitors. The data and protocols presented in this guide are intended to facilitate the design and execution of robust experiments aimed at further exploring the therapeutic potential of targeting PTK2 in HCC.
References
On-Target Effects of BI-3663 on FAK Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the on-target effects of BI-3663, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Focal Adhesion Kinase (FAK). This document details the mechanism of action of this compound, its impact on FAK signaling cascades, and provides detailed protocols for key experiments to evaluate its efficacy.
Introduction to this compound and FAK Signaling
Focal Adhesion Kinase (PTK2) is a non-receptor tyrosine kinase that plays a crucial role in cellular adhesion, migration, proliferation, and survival.[1] Its overexpression and hyperactivity are implicated in the progression and metastasis of various cancers. This compound is a novel therapeutic agent designed to specifically target FAK for degradation. It is a heterobifunctional molecule that links a FAK-binding moiety (BI-4464) to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This proximity induces the ubiquitination and subsequent proteasomal degradation of FAK, offering a distinct advantage over traditional kinase inhibitors by eliminating both the enzymatic and scaffolding functions of the protein.
Quantitative Analysis of this compound Activity
The potency and efficacy of this compound have been characterized across various cancer cell lines. The following tables summarize the key quantitative data reported in the literature.
Table 1: In Vitro Inhibitory and Degradative Potency of this compound
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (FAK inhibition) | 18 nM | N/A (Biochemical Assay) | [1][2][3] |
| Median DC50 (FAK degradation) | 30 nM | 11 HCC cell lines | [1] |
| pDC50 (FAK degradation) | 7.6 | Hep3B2.1-7 | [1][2] |
| pDC50 (FAK degradation) | 7.9 | A549 | [1][2] |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration. pDC50: -log(DC50).
Table 2: Degradation Efficacy of this compound in Various Cell Lines
| Cell Line | Cancer Type | Dmax (%) | Reference |
| A549 | Lung Carcinoma | >95% | [4] |
| Hep3B2.1-7 | Hepatocellular Carcinoma | >80% | [1] |
| SNU-387 | Hepatocellular Carcinoma | >80% | [5] |
| HUH-1 | Hepatocellular Carcinoma | >80% | [5] |
| HepG2 | Hepatocellular Carcinoma | >80% | [5] |
| SK-Hep1 | Hepatocellular Carcinoma | >80% | [5] |
| HLF | Hepatocellular Carcinoma | >80% | [5] |
| SNU-398 | Hepatocellular Carcinoma | >80% | [5] |
| HUCCT1 | Cholangiocarcinoma | >80% | [5] |
| HLE | Hepatocellular Carcinoma | >80% | [5] |
| HuH7 | Hepatocellular Carcinoma | >80% | [5] |
| SNU-423 | Hepatocellular Carcinoma | >80% | [5] |
Dmax: Maximum percentage of degradation.
Signaling Pathways and Experimental Workflows
FAK Signaling Pathway and the Impact of this compound
FAK is a central node in integrin-mediated signaling. Upon activation at focal adhesions, FAK autophosphorylates at Tyr397, creating a docking site for Src family kinases. The FAK/Src complex then phosphorylates a multitude of downstream substrates, including p130Cas and Paxillin, leading to the activation of pathways such as the MAPK/ERK and PI3K/Akt cascades, which regulate cell migration, proliferation, and survival. This compound-mediated degradation of FAK effectively dismantles this signaling hub.
Caption: FAK signaling pathway and the mechanism of this compound-mediated degradation.
Experimental Workflow for Assessing this compound Efficacy
A typical workflow to characterize the on-target effects of this compound involves a series of in vitro experiments.
Caption: General experimental workflow for evaluating the effects of this compound.
Detailed Experimental Protocols
Western Blotting for FAK Degradation
This protocol is adapted from methodologies used to characterize PROTAC-mediated protein degradation.
1. Cell Culture and Treatment:
-
Seed cells (e.g., A549 or Hep3B2.1-7) in 6-well plates at a density of 2-5 x 10^5 cells/well and allow to adhere overnight.
-
Treat cells with a dose-range of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Rabbit anti-FAK (1:1000)
-
Rabbit anti-phospho-FAK (Tyr397) (1:1000)
-
Rabbit anti-GAPDH (1:5000) or β-actin (1:5000) as a loading control.
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection reagent and a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
In Vitro FAK Kinase Assay
This assay measures the direct inhibitory effect of this compound on FAK's kinase activity.
1. Reagents and Materials:
-
Recombinant human FAK enzyme
-
Poly(Glu, Tyr) 4:1 as a substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit
2. Assay Procedure:
-
In a 384-well plate, add 2.5 µL of kinase buffer containing the FAK enzyme (final concentration ~1-5 nM).
-
Add 25 nL of serially diluted this compound or DMSO control.
-
Add 2.5 µL of a solution containing the substrate (final concentration ~0.2 µg/µL) and ATP (at Km concentration, typically 10-100 µM).
-
Incubate the reaction at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
3. Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP levels.
1. Cell Plating:
-
Seed cells in a white, opaque-walled 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Treat cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
3. Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the luminescence signal of treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percent viability against the log of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) using a non-linear regression curve fit.
Immunoprecipitation-Mass Spectrometry (IP-MS) for FAK Interactome Analysis
This protocol allows for the identification of proteins that interact with FAK and how this interactome is altered by this compound treatment.
1. Cell Culture and Treatment:
-
Grow cells in large-format dishes (e.g., 15 cm) to obtain sufficient protein lysate.
-
Treat cells with this compound or DMSO for a specified time (e.g., 6 hours).
2. Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
3. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-FAK antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
4. On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins overnight at 37°C with sequencing-grade trypsin.
5. Mass Spectrometry:
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Data Analysis:
-
Identify proteins using a database search algorithm (e.g., Sequest, Mascot).
-
Perform quantitative analysis to identify proteins that are significantly enriched in the FAK immunoprecipitates compared to the IgG control and how their abundance changes upon this compound treatment.
Conclusion
This compound is a highly effective and selective degrader of FAK, providing a powerful tool for studying FAK biology and a promising therapeutic strategy for cancers dependent on FAK signaling. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the on-target effects of this compound and other FAK-targeting agents. The use of quantitative and comprehensive techniques, such as those described herein, will be crucial for advancing our understanding of FAK's role in health and disease and for the development of novel cancer therapies.
References
Methodological & Application
Application Notes and Protocols for Measuring BI-3663-Induced PTK2 Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
BI-3663 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Focal Adhesion Kinase (PTK2), also known as FAK.[1][2][3] As a heterobifunctional molecule, this compound links the PTK2 protein to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of PTK2.[1][2] This application note provides a detailed protocol for utilizing Western blot to quantify the degradation of PTK2 in response to this compound treatment.
Mechanism of Action of this compound
This compound operates by hijacking the cell's natural protein disposal system. One end of the molecule binds to PTK2, while the other end binds to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1] This proximity induces the ubiquitination of PTK2, marking it for degradation by the 26S proteasome. The result is a highly efficient and selective reduction of cellular PTK2 levels.
Experimental Protocols
This section details the step-by-step methodology for assessing this compound-induced PTK2 degradation using Western blotting.
Cell Culture and Treatment
A variety of cell lines can be used to study the effects of this compound. Human lung adenocarcinoma cell line A549 and various hepatocellular carcinoma (HCC) cell lines have been shown to be responsive.[3][4]
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture medium to the desired final concentrations. A dose-response experiment is recommended, with concentrations ranging from 1 nM to 10 µM. A time-course experiment (e.g., 0, 2, 4, 8, 16, 24 hours) is also recommended to determine the optimal treatment duration.[5][6]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
-
Incubation: Incubate the cells with this compound for the desired amount of time under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Protein Extraction
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[7]
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, centrifuge the cell suspension, wash the pellet with ice-cold PBS, and then resuspend in lysis buffer.
-
-
Lysate Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification
-
Assay Selection: Determine the protein concentration of the lysates using a standard protein assay such as the Bicinchoninic acid (BCA) assay or the Bradford assay.
-
Procedure: Follow the manufacturer's instructions for the chosen protein assay.
-
Normalization: Based on the protein concentrations, normalize all samples with lysis buffer to ensure equal protein loading in the subsequent Western blot.
Western Blotting
-
Sample Preparation:
-
To the normalized protein lysates, add 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per well onto an SDS-PAGE gel. The percentage of the gel will depend on the molecular weight of the target proteins (PTK2 is ~125 kDa, CRBN is ~55 kDa, and GAPDH is ~37 kDa).
-
Include a pre-stained protein ladder to monitor the migration of proteins.
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Reagents and Recommended Dilutions
| Reagent | Supplier (Example) | Catalog # (Example) | Recommended Dilution |
| Primary Antibodies | |||
| Rabbit anti-PTK2/FAK | iReal Biotechnology | IR58-200 | 1:500 - 1:1000[8] |
| Rabbit anti-CRBN | Thermo Fisher Scientific | PA5-98707 | 1:1000 - 1:5000[9] |
| Rabbit anti-GAPDH (Loading Control) | Abcam | ab9485 | 1:1000 |
| Secondary Antibody | |||
| Goat anti-Rabbit IgG (H+L) HRP | Various | 1:2000 - 1:10000 | |
| Lysis Buffer | |||
| RIPA Buffer | Various | See composition below |
Table 2: RIPA Lysis Buffer Composition
| Component | Final Concentration |
| Tris-HCl, pH 7.4-8.0 | 20-50 mM |
| NaCl | 150 mM |
| EDTA | 1 mM |
| Triton X-100 or NP-40 | 1% |
| Sodium deoxycholate | 0.5% |
| SDS | 0.1% |
| Protease Inhibitor Cocktail | 1x |
| Phosphatase Inhibitor Cocktail | 1x |
Note: The exact composition of the RIPA buffer can be adjusted based on experimental needs.[7][10][11]
Table 3: this compound Treatment Parameters
| Cell Line | DC₅₀ | Treatment Time for Degradation |
| A549 | 27 nM | 16-18 hours[4][5] |
| Hep3B2.1-7 | Potent degradation | 5 hours (complete degradation)[5] |
| Various HCC cell lines | Median of 30 nM | 18 hours[12] |
Data Analysis
-
Densitometry: Quantify the band intensities for PTK2, CRBN, and the loading control (GAPDH) using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the band intensity of PTK2 and CRBN to the corresponding loading control band intensity for each lane.
-
Relative Degradation: Express the normalized PTK2 levels in treated samples as a percentage of the vehicle-treated control.
-
DC₅₀ Calculation: Plot the percentage of PTK2 remaining against the log concentration of this compound and use a non-linear regression model to calculate the DC₅₀ (the concentration of the compound that results in 50% degradation of the target protein).
By following this detailed protocol, researchers can effectively and reproducibly measure the this compound-induced degradation of PTK2, providing valuable insights into its efficacy and mechanism of action.
References
- 1. opnme.com [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound | FAK PROTAC | Probechem Biochemicals [probechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. nsjbio.com [nsjbio.com]
- 8. FAK / PTK2 antibody (IR58-200) | iReal Biotechnology, Inc. [irealbio.com]
- 9. CRBN Polyclonal Antibody (PA5-98707) [thermofisher.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Buffers Formulations and Protocols | RIPA Buffer Recipe & Preparation | Bio-Techne [bio-techne.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for BI-3663 in A549 and Hep3B2.1-7 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BI-3663, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Focal Adhesion Kinase (FAK), in A549 (human lung adenocarcinoma) and Hep3B2.1-7 (human hepatocellular carcinoma) cell lines.
Introduction
This compound is a heterobifunctional molecule that induces the degradation of FAK (also known as PTK2) by hijacking the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] It is composed of a FAK inhibitor, BI-4464, linked to the CRBN ligand pomalidomide.[1][4] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[4] Its overexpression is associated with the progression of various cancers, making it a compelling therapeutic target.[4] this compound offers a novel approach to target FAK by inducing its degradation, thereby eliminating both its kinase and scaffolding functions.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in A549 and Hep3B2.1-7 cell lines.
Table 1: PTK2/FAK Degradation Efficiency of this compound
| Cell Line | DC₅₀ (nM) | pDC₅₀ | Dₘₐₓ (%) | Treatment Time |
| A549 | 27 | 7.6 ± 0.1 | 95 | 16-18 hours |
| Hep3B2.1-7 | Not explicitly stated, but pDC₅₀ is 7.9 | 7.9 | 96 | 18 hours |
DC₅₀: Half-maximal degradation concentration. pDC₅₀: The negative logarithm of the DC₅₀. Dₘₐₓ: Maximum percentage of degradation.
Table 2: Antiproliferative Effects of this compound
| Cell Line | Assay | Endpoint | Result |
| A549 | Long-term proliferation assay | Cell Viability | Did not phenocopy the reported antiproliferative effects of PTK2 depletion. |
| Hep3B2.1-7 | AlamarBlue cell viability assay | Cell Viability | Did not show significant antiproliferative effects beyond the kinase inhibitor alone. |
Signaling Pathways
This compound induces the degradation of FAK, thereby inhibiting its downstream signaling pathways that are critical for cancer cell survival and proliferation.
Caption: Mechanism of this compound-induced FAK degradation and its impact on downstream signaling.
Experimental Protocols
Cell Culture
-
A549 Cells: Culture A549 cells in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Hep3B2.1-7 Cells: Culture Hep3B2.1-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain all cells in a humidified incubator at 37°C with 5% CO₂.
Western Blot Analysis for FAK Degradation
This protocol is to determine the extent of FAK protein degradation following treatment with this compound.
Caption: Workflow for Western Blot analysis of FAK degradation.
Materials:
-
A549 or Hep3B2.1-7 cells
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-FAK and anti-GAPDH (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed A549 or Hep3B2.1-7 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for 16 to 24 hours. Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FAK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Probe for a loading control (e.g., GAPDH) on the same membrane.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the FAK protein levels to the loading control. Calculate the percentage of FAK degradation relative to the vehicle control.
Cell Viability Assay
This protocol is to assess the effect of this compound on the proliferation and viability of A549 and Hep3B2.1-7 cells.
Caption: Workflow for cell viability assessment using CCK-8 or MTT assay.
Materials:
-
A549 or Hep3B2.1-7 cells
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 or Hep3B2.1-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add MTT reagent and incubate for 4 hours, then solubilize the formazan (B1609692) crystals.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
This compound is a highly effective degrader of FAK in both A549 and Hep3B2.1-7 cell lines. The provided protocols offer a framework for researchers to investigate the cellular effects of FAK degradation using this compound. While potent in degrading FAK, its direct impact on cell proliferation in these specific cell lines appears to be limited under standard 2D culture conditions, suggesting that the scaffolding function of FAK, which is also eliminated by this compound, may play a more complex role in different contexts or in vivo. Further investigation into the broader signaling consequences of FAK degradation is warranted.
References
Application Notes and Protocols for In vivo Studies Using BI-3663
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-3663 is a potent and highly selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Focal Adhesion Kinase (PTK2/FAK)[1][2]. As a non-receptor tyrosine kinase, FAK is a critical mediator in cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are implicated in the progression and metastasis of various cancers, making it a compelling therapeutic target[3]. This compound functions by hijacking the body's own ubiquitin-proteasome system. It is a heterobifunctional molecule composed of a ligand that binds to PTK2 (BI-4464) and another ligand (Pomalidomide) that recruits the Cereblon (CRBN) E3 ubiquitin ligase[4][5]. This proximity induces the ubiquitination and subsequent proteasomal degradation of PTK2[1].
These application notes provide a comprehensive guide for designing and executing in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound in preclinical cancer models.
This compound: In Vitro Activity
This compound has demonstrated potent and selective degradation of PTK2 in various cancer cell lines. The following tables summarize its key in vitro characteristics.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell Line(s) | Reference |
| PTK2 IC50 | 18 nM | N/A | [4][5] |
| PTK2 DC50 | 25 nM | A549 | [1] |
| Median PTK2 DC50 | 30 nM | 11 HCC cell lines | [2][6] |
| Dmax (A549) | 95% | A549 | [6] |
| Binary Affinity (PTK2) | 18 nM | N/A | [1] |
| Binary Affinity (CRBN) | 877 nM | N/A | [1] |
Table 2: PTK2 Degradation by this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | pDC50 | Reference |
| Hep3B2.1-7 | Hepatocellular Carcinoma | 7.6 | [5] |
| A549 | Lung Adenocarcinoma | 7.9 | [5] |
| 11 HCC Cell Lines (mean) | Hepatocellular Carcinoma | 7.45 ± 0.60 | [6] |
This compound Signaling Pathway
This compound initiates the degradation of PTK2, thereby inhibiting its downstream signaling pathways that are crucial for cancer cell survival and proliferation.
Caption: this compound mediated PTK2/FAK degradation pathway.
Proposed In Vivo Study Design
While specific in vivo efficacy data for this compound is not yet widely published, a robust study can be designed based on its potent in vitro activity and data from similar FAK PROTACs. This section outlines a detailed protocol for a xenograft study in mice.
Experimental Workflow
Caption: General workflow for an in vivo xenograft study.
Detailed Experimental Protocols
Animal Model and Cell Line Selection
-
Animal Model: Athymic nude mice (e.g., BALB/c nude) or NOD-scid gamma (NSG) mice, 6-8 weeks old, are recommended for establishing xenograft models with human cancer cell lines.
-
Cell Lines: Based on in vitro data, hepatocellular carcinoma (e.g., HepG2, Hep3B2.1-7) or lung adenocarcinoma (e.g., A549) cell lines are suitable choices. Cells should be cultured in their recommended media and confirmed to be pathogen-free before implantation.
Xenograft Tumor Implantation
-
Harvest cultured cancer cells during their logarithmic growth phase.
-
Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.
-
Inject 0.1 mL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse[7].
-
Monitor the mice for tumor formation.
Tumor Growth Monitoring and Randomization
-
Measure tumor dimensions using calipers every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (length x width²) / 2[7].
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
This compound Formulation and Administration
-
Formulation: A suggested vehicle for in vivo administration of this compound is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[4][5].
-
Dosing Regimen: Based on studies with other FAK PROTACs, a starting dose of 15-50 mg/kg administered via intraperitoneal (IP) injection three times a week could be evaluated. A dose-response study is recommended to determine the optimal dosage.
-
Control Group: The control group should receive the vehicle solution following the same administration schedule.
Efficacy and Pharmacodynamic Endpoints
-
Tumor Growth Inhibition (TGI):
-
Continue to measure tumor volume and mouse body weight throughout the study.
-
The primary efficacy endpoint is the percentage of TGI, calculated at the end of the study using the formula: % TGI = [1 - (T_final - T_initial) / (C_final - C_initial)] x 100, where T and C are the mean tumor volumes of the treated and control groups, respectively[8].
-
-
Pharmacodynamic Analysis (Western Blot):
-
At the end of the study, or at selected time points, euthanize a subset of mice from each group.
-
Excise tumors and prepare protein lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform Western blotting to assess the levels of total PTK2, phosphorylated PTK2 (p-PTK2), and downstream signaling proteins. Use GAPDH or β-actin as a loading control.
-
-
Pharmacodynamic Analysis (Immunohistochemistry):
-
Fix a portion of the excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Perform immunohistochemistry (IHC) on 4-µm sections using an antibody specific for PTK2 to visualize its expression and localization within the tumor tissue[9].
-
Quantitative Data Summary
The following tables should be populated with the experimental data obtained from the in vivo study.
Table 3: Antitumor Efficacy of this compound in Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | - | - | ||
| This compound | (Dose 1) | |||
| This compound | (Dose 2) | |||
| This compound | (Dose 3) |
Table 4: Pharmacodynamic Effects of this compound on PTK2 Levels in Tumors
| Treatment Group | Dose (mg/kg) | Relative PTK2 Protein Level (vs. Control) | Relative p-PTK2 Protein Level (vs. Control) |
| Vehicle Control | - | 1.0 | 1.0 |
| This compound | (Dose 1) | ||
| This compound | (Dose 2) | ||
| This compound | (Dose 3) |
Conclusion
This compound is a promising PTK2-degrading PROTAC with potent in vitro activity. The provided protocols offer a comprehensive framework for designing and conducting in vivo studies to evaluate its therapeutic potential. Careful execution of these experiments will provide crucial data on the efficacy, pharmacokinetics, and pharmacodynamics of this compound, supporting its further development as a novel anticancer agent.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. This compound | FAK PROTAC | Probechem Biochemicals [probechem.com]
- 3. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Immunohistochemistry [bio-protocol.org]
Application Notes: Evaluating Apoptosis Induction by BI-3663
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. This compound | FAK PROTAC | Probechem Biochemicals [probechem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. kumc.edu [kumc.edu]
- 10. benchchem.com [benchchem.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. bosterbio.com [bosterbio.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 14. promega.com [promega.com]
Application Note: Visualizing FAK Degradation and Localization Changes Following BI-3663 Treatment using Immunofluorescence
Audience: Researchers, scientists, and drug development professionals.
Introduction Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of signaling pathways that control cell survival, proliferation, migration, and adhesion.[1][2][3] Its overexpression and activation are linked to the progression and metastasis of various cancers, making it a compelling therapeutic target.[1][2] this compound is a novel heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to specifically induce the degradation of FAK.[4][5][6] this compound accomplishes this by linking a FAK-binding molecule (BI-4464) to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to eliminate FAK.[1][4] This application note provides a detailed protocol for using immunofluorescence (IF) to visualize and quantify the this compound-mediated degradation of FAK in cultured cells.
Mechanism of Action of this compound this compound is a PROTAC that induces selective FAK degradation. It forms a ternary complex between FAK and the E3 ubiquitin ligase Cereblon (CRBN). This proximity facilitates the ubiquitination of FAK, tagging it for recognition and subsequent degradation by the 26S proteasome. This event leads to the depletion of the total FAK protein pool within the cell, disrupting its downstream signaling and cellular functions.
Caption: Mechanism of this compound-mediated FAK protein degradation.
Quantitative Data: this compound-Induced FAK Degradation this compound potently and effectively induces the degradation of FAK across a variety of human cancer cell lines. The tables below summarize its degradation potency (DC₅₀ - the concentration required to induce 50% degradation) and efficacy (Dₘₐₓ - the maximum percentage of degradation).
Table 1: FAK Degradation in Specific Cell Lines
| Cell Line | Cancer Type | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) |
|---|---|---|---|---|
| A549 | Lung Adenocarcinoma | 27 | 95 | 16 |
| Hep3B2.1-7 | Hepatocellular Carcinoma | ~251 | >90 | 18 |
| SNU-387 | Hepatocellular Carcinoma | ~25 | 90 | 18 |
Data compiled from published studies.[2][3][7]
Table 2: Summary of FAK Degradation Across a Panel of 11 Hepatocellular Carcinoma (HCC) Cell Lines
| Parameter | Value |
|---|---|
| Median DC₅₀ | 30 nM |
| Degradation Efficacy (Dₘₐₓ) | >80% |
Data reflects treatment over 18 hours.[3]
Protocols
A. Experimental Workflow for Immunofluorescence Analysis
Caption: Step-by-step workflow for FAK immunofluorescence staining.
B. Detailed Protocol
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
1. Materials and Reagents
-
Cell Line: e.g., A549 human lung carcinoma cells.
-
Culture Medium: Appropriate for the chosen cell line (e.g., F-12K Medium with 10% FBS).
-
Coverslips: Sterile glass coverslips (12 mm or 18 mm) placed in 24-well or 12-well plates.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Vehicle Control: DMSO.
-
Phosphate-Buffered Saline (PBS): 1X, pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared.
-
Permeabilization Buffer: 0.1% - 0.3% Triton X-100 in PBS.[8]
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 0.1% Triton X-100 in PBS.[8]
-
Primary Antibody: Rabbit or Mouse anti-FAK antibody validated for IF.
-
Secondary Antibody: Fluorophore-conjugated anti-Rabbit or anti-Mouse IgG (e.g., Alexa Fluor 488 or 594).
-
Counterstain (Optional): DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.
-
Mounting Medium: Anti-fade mounting medium.
2. Procedure
Day 1: Cell Seeding
-
Sterilize glass coverslips and place one in each well of a multi-well plate.[9]
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.[9]
-
Incubate cells overnight in a humidified incubator (37°C, 5% CO₂).
Day 2: this compound Treatment
-
Prepare serial dilutions of this compound in fresh culture medium from the stock solution. A typical concentration range to test would be 1 nM to 1000 nM to capture the full dose-response curve around the DC₅₀.
-
Include a vehicle-only control (DMSO concentration should match the highest concentration of this compound used).
-
Aspirate the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubate for the desired time period (e.g., 16 hours, based on published data for maximal degradation[7]).
Day 3: Immunofluorescence Staining
-
Fixation: Aspirate the medium and wash the cells gently twice with 1X PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[8][10]
-
Washing: Aspirate the PFA and wash the cells three times with 1X PBS, 5 minutes per wash.
-
Permeabilization: Add Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular antigens.[9][11]
-
Washing: Wash cells three times with 1X PBS, 5 minutes per wash.
-
Blocking: Add Blocking Buffer to each coverslip and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[8]
-
Primary Antibody Incubation: Dilute the primary anti-FAK antibody in Antibody Dilution Buffer (e.g., 1% BSA in PBS). Aspirate the blocking buffer and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[8]
-
Washing: Wash cells three times with 1X PBS, 5 minutes per wash.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.[9]
-
Washing: Wash cells three times with 1X PBS, 5 minutes per wash, protected from light.
-
Counterstaining (Optional): If desired, incubate with DAPI solution for 5 minutes to stain cell nuclei.
-
Mounting: Briefly rinse the coverslips with distilled water. Mount the coverslips onto glass slides using a drop of anti-fade mounting medium.[10]
-
Curing: Allow the mounting medium to cure (e.g., overnight at room temperature in the dark) before imaging.[12]
3. Image Acquisition and Analysis
-
Microscopy: Visualize the samples using a fluorescence or confocal microscope. For optimal comparison, ensure that all images (control and treated) are acquired using identical settings (e.g., laser power, gain, exposure time).
-
Expected Localization: In control (vehicle-treated) cells, FAK staining should appear concentrated in focal adhesions—small, dot-like structures, often at the cell periphery.[13]
-
Expected Effect of this compound: In this compound-treated cells, a significant, dose-dependent decrease in the overall fluorescence intensity of FAK staining is expected, consistent with protein degradation. At high concentrations, the FAK signal may be nearly absent.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the mean fluorescence intensity of FAK staining per cell.
-
Define cellular boundaries (e.g., using a whole-cell stain or based on brightfield images).
-
Measure the mean intensity of the FAK channel within each cell.
-
Subtract background fluorescence.
-
Calculate the average intensity from a large number of cells for each condition.
-
Normalize the data to the vehicle control to determine the percentage of FAK degradation.
-
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. xcessbio.com [xcessbio.com]
- 7. This compound | FAK PROTAC | Probechem Biochemicals [probechem.com]
- 8. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 9. ptglab.com [ptglab.com]
- 10. arigobio.com [arigobio.com]
- 11. usbio.net [usbio.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. An inhibitory role for FAK in regulating proliferation: a link between limited adhesion and RhoA-ROCK signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Inhibition of Focal Adhesion Kinase (FAK) Signaling using Lentiviral shRNA Knockdown in Combination with BI-3663
For Research Use Only.
Introduction
The targeted degradation of cellular proteins represents a powerful strategy for elucidating protein function and developing novel therapeutic interventions. This document provides detailed application notes and experimental protocols for the combined use of lentiviral-mediated short hairpin RNA (shRNA) knockdown and the small molecule PROTAC (Proteolysis Targeting Chimera), BI-3663. This combination allows for a robust and multi-pronged approach to inhibit the function of a target protein, as well as the specific degradation of Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2).
Lentiviral vectors are a highly efficient tool for delivering genetic material into a broad range of cell types, including non-dividing cells.[1] They facilitate the stable, long-term expression of shRNA, which in turn leads to the degradation of a target mRNA, resulting in a sustained reduction of the corresponding protein.[2][3] This method is ideal for creating stable cell lines with a specific gene knockdown, enabling long-term studies of protein function.[1][2]
This compound is a highly selective and potent PROTAC that induces the degradation of FAK (PTK2).[4][5][6] It functions by hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase, bringing it into proximity with FAK, leading to the ubiquitination and subsequent proteasomal degradation of FAK.[7] FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival, and its overexpression is implicated in various cancers.[5][6][7]
The combination of shRNA-mediated knockdown of a gene of interest with the targeted degradation of FAK using this compound provides a powerful platform to investigate synergistic effects, dissect complex signaling pathways, and explore potential therapeutic strategies in cancer and other diseases.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the reported in vitro efficacy of this compound in various cancer cell lines. This data is essential for designing experiments and determining appropriate working concentrations.
Table 1: In Vitro Degradation Potency of this compound against FAK (PTK2)
| Cell Line | Cancer Type | DC50 (nM) | Maximum Degradation (%) | Reference |
| A549 | Non-small cell lung cancer | 25 | >80 | [6] |
| Kelly | Neuroblastoma | Not specified | Selective degradation at 3 µM | [6] |
| HCC Panel (11 cell lines) | Hepatocellular Carcinoma | Median DC50 of 30 | >80 | [7] |
DC50: The concentration of the compound that results in 50% degradation of the target protein.
Table 2: Inhibitory Concentration of this compound
| Target | IC50 (nM) | Reference |
| PTK2 (FAK) | 18 | [4][5] |
IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.
Signaling Pathway and Experimental Workflow
FAK Signaling and this compound-Mediated Degradation
References
- 1. benchchem.com [benchchem.com]
- 2. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Highly Selective PTK2 Proteolysis Targeting Chimeras to Probe Focal Adhesion Kinase Scaffolding Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: BI-3663 In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility and stability of BI-3663 in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective Proteolysis Targeting Chimera (PROTAC) designed to target the Protein Tyrosine Kinase 2 (PTK2), also known as Focal Adhesion Kinase (FAK).[1][2] It functions by hijacking the cell's natural protein disposal system. This compound links the PTK2 protein to the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This proximity leads to the ubiquitination of PTK2, marking it for degradation by the proteasome.[4][5] This targeted degradation approach allows for the study of PTK2/FAK pathway functions.
Q2: I am observing precipitation of this compound when I dilute my DMSO stock into aqueous assay buffer. Why is this happening and how can I prevent it?
This is a common issue due to the poor aqueous solubility of this compound at physiological pH.[3] Precipitation upon dilution occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit. The DMSO from your stock solution becomes too dilute to keep the compound dissolved.
To prevent this, you can try the following:
-
Lower the final concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.
-
Serial dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed (37°C) culture media or assay buffer.[6]
-
Increase final DMSO concentration: While aiming for the lowest possible DMSO concentration to avoid off-target effects, you might need to slightly increase the final percentage (e.g., up to 0.5%) to maintain solubility. Always include a vehicle control with the same DMSO concentration in your experiments.
-
Use of co-solvents: For challenging situations, consider the use of co-solvents in your final assay medium. See the detailed protocol in the Troubleshooting Guide below.
Q3: How stable is this compound in different solutions?
This compound exhibits good stability under the following conditions:
-
Solid powder: Stable for over 3 months when stored appropriately.[3]
-
DMSO stock solution: Stable for over 3 months when stored at -20°C or -80°C.[3]
However, this compound is considerably less stable in cell culture medium containing Fetal Calf Serum (FCS).[3] Degradation products have been observed in such conditions. Therefore, it is recommended to prepare fresh dilutions in media for each experiment and minimize the incubation time where possible.
Q4: Can I sonicate or heat this compound to aid dissolution?
Gentle heating and sonication can be used to aid the dissolution of this compound in DMSO.[1] However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | ≥ 300 mg/mL (326.85 mM) | Ultrasonic assistance may be needed for complete dissolution.[1] |
| Aqueous Buffer (pH 7.4) | Poor | Prone to precipitation upon dilution from DMSO stock.[3] |
| In Vivo Formulation | ≥ 7.5 mg/mL (8.17 mM) | Achieved using a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, use a sonicator bath for short intervals or gently warm the tube to 37°C to ensure complete dissolution. Visually inspect the solution to confirm that no particulates are present.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol helps determine the maximum soluble concentration of this compound in your specific assay buffer.
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your this compound DMSO stock in a 96-well plate using DMSO.
-
Add to Buffer: In a separate 96-well plate, add your aqueous assay buffer to each well. Then, transfer a small, equal volume of each this compound dilution from the first plate to the corresponding wells of the second plate. Ensure the final DMSO concentration is consistent across all wells and matches what you would use in your experiment (e.g., 0.5%). Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under your experimental conditions (e.g., 37°C) for a relevant period (e.g., 1-2 hours).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate. For a more quantitative measure, you can read the absorbance of the plate at a wavelength around 600 nm, where an increase in absorbance indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear is the approximate kinetic solubility in your assay buffer.
Troubleshooting Guide
Issue: Persistent Precipitation of this compound in Cell Culture Medium
If you continue to experience precipitation even after following the basic recommendations, consider the following advanced strategies:
-
Co-solvent System: This approach can improve the solubility of hydrophobic compounds in aqueous solutions.
-
Prepare a high-concentration stock of this compound in DMSO (e.g., 50 mM).
-
In a sterile tube, mix your DMSO stock with a co-solvent like PEG300 or Cremophor® EL. A starting ratio to test is 1:4 (DMSO stock:co-solvent).
-
Slowly add this mixture to your pre-warmed cell culture medium while vortexing gently.
-
Visually inspect for any precipitation. The final concentrations of DMSO and the co-solvent should be kept as low as possible and vehicle controls are essential.
-
-
Serum-free or Reduced-serum Medium: Since this compound shows instability in the presence of FCS, consider performing your experiments in serum-free or reduced-serum medium if your cell line and experimental design permit. This can improve both the stability and solubility of the compound.
Visualizations
References
Technical Support Center: Optimizing BI-3663 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of the PROTAC® degrader BI-3663 to avoid the hook effect in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Focal Adhesion Kinase (PTK2/FAK).[1][2][3] It functions by simultaneously binding to PTK2 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity facilitates the ubiquitination of PTK2, marking it for degradation by the proteasome.[1][4] This targeted protein degradation approach allows for the study of PTK2's role in various cellular processes.
Q2: What is the "hook effect" and why is it a concern when using this compound?
The hook effect, also known as the prozone phenomenon, is an immunological artifact that can occur in "sandwich" immunoassays (like ELISA) at very high concentrations of the analyte.[5][6] Instead of producing a proportionally high signal, an excessively high concentration of the target can lead to a paradoxical decrease in the measured signal, resulting in falsely low readings or false negatives.[7][8] While this compound is a small molecule, the hook effect can be observed when measuring its downstream effects, such as the degradation of the target protein (PTK2), using immuno-based methods. A "small apparent hook effect" for this compound has been noted at a high concentration of 25 µM in A549 cells.[4]
Q3: What are the typical effective concentrations for this compound?
This compound is a highly potent molecule. For PTK2 degradation, the half-maximal degradation concentration (DC50) is reported to be in the low nanomolar range.
| Parameter | Value | Cell Lines | Reference |
| IC50 (PTK2 Inhibition) | 18 nM | N/A | [2][9][10][11] |
| DC50 (PTK2 Degradation) | ~30 nM (median) | Various HCC cell lines | [4][12] |
| DC50 (PTK2 Degradation) | 25 nM | A549 cells | [1] |
It is crucial to perform a dose-response experiment in your specific cell line of interest to determine the optimal concentration range.
Troubleshooting Guides
Issue: Suspected Hook Effect Leading to Inaccurate Results
If you observe lower-than-expected PTK2 degradation at high concentrations of this compound, you may be encountering a hook effect in your downstream analysis (e.g., ELISA or Western Blot).
Troubleshooting Steps:
-
Perform a Wide-Range Dose-Response Curve: Test a broad range of this compound concentrations, from low picomolar to high micromolar (e.g., 1 pM to 50 µM), to fully characterize the dose-response relationship in your experimental system. This will help identify the concentration at which the signal begins to decrease.
-
Sample Dilution Series: If you suspect a hook effect with a particular sample treated with a high concentration of this compound, perform a serial dilution of the cell lysate before performing your immunoassay. If a diluted sample yields a higher signal (indicating more degradation) than the undiluted sample, this confirms the presence of a hook effect.[13]
-
Optimize Antibody Concentrations: Ensure that the concentrations of the capture and detection antibodies in your immunoassay are optimized. Insufficient antibody concentrations can be more susceptible to saturation at high analyte levels.
-
Consider a Two-Step Immunoassay Protocol: If using a one-step sandwich ELISA, switching to a two-step protocol with a wash step in between the addition of the sample and the detection antibody can help mitigate the hook effect.[6]
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration Using a Dose-Response Curve
This protocol outlines the steps to identify the optimal concentration range of this compound for PTK2 degradation in a specific cell line, while also testing for a potential hook effect.
Materials:
-
This compound
-
Cell line of interest
-
Cell culture reagents
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
Western blot or ELISA reagents for PTK2 detection
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in cell culture medium. A recommended starting range is from 1 pM to 25 µM.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
Downstream Analysis:
-
Western Blot: Normalize the protein concentrations of all samples and perform a Western blot to detect PTK2 levels. Include a loading control (e.g., GAPDH or β-actin).
-
ELISA: Use a validated sandwich ELISA kit for PTK2. Run the samples according to the manufacturer's instructions.
-
-
Data Analysis: Quantify the PTK2 signal for each this compound concentration. Plot the percentage of PTK2 degradation against the log of the this compound concentration to generate a dose-response curve. A decrease in apparent degradation at the highest concentrations would indicate a hook effect.
Visualizations
Caption: Mechanism of action of this compound leading to PTK2 degradation.
Caption: Troubleshooting workflow for the hook effect with this compound.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hook effect - Wikipedia [en.wikipedia.org]
- 6. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 7. myadlm.org [myadlm.org]
- 8. Unraveling the Hook Effect: A Comprehensive Study of High Antigen Concentration Effects in Sandwich Lateral Flow Immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. xcessbio.com [xcessbio.com]
- 10. biocompare.com [biocompare.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. This compound | FAK PROTAC | Probechem Biochemicals [probechem.com]
- 13. Unraveling the Hook Effect: A Comprehensive Study of High Antigen Concentration Effects in Sandwich Lateral Flow Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing BI-3663 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BI-3663, a PROTAC (Proteolysis Targeting Chimera) degrader of Focal Adhesion Kinase (PTK2/FAK). The following troubleshooting guides and FAQs are designed to help identify and minimize potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective, cell-permeable PROTAC designed to induce the degradation of the PTK2/FAK protein.[1][2] It is a bifunctional molecule composed of the PTK2 inhibitor BI-4464 linked to the E3 ligase ligand Pomalidomide (B1683931).[1][2][3] By simultaneously binding to PTK2 and the Cereblon (CRBN) component of the CRL4-CRBN E3 ubiquitin ligase complex, this compound brings the target protein and the E3 ligase into close proximity.[4][5] This proximity induces the poly-ubiquitination of PTK2, marking it for subsequent degradation by the proteasome.[4] This degradation-based mechanism differs from traditional small molecule inhibitors that only block the protein's function.[4]
Caption: Mechanism of this compound-mediated PTK2 degradation.
Q2: How selective is this compound for its target, PTK2?
A2: this compound is considered highly selective for the degradation of PTK2.[2][4] Unbiased quantitative mass spectrometry analysis in A549 cells, which quantified over 6,000 proteins, revealed that PTK2 was the only protein to show a distinct and significant decrease in abundance after treatment with this compound.[4][6] Importantly, this study did not detect significant changes in the levels of other kinases, confirming the high selectivity of this compound within the kinome for protein degradation.[4][6]
Q3: What are potential sources of off-target effects when using this compound?
A3: While this compound is highly selective for degrading PTK2, off-target effects can still arise from several sources:
-
Off-Target Binding: The molecule could bind to other proteins (off-targets) without inducing their degradation. This binding could still modulate the activity of the off-target protein, leading to an observable phenotype. This is a common consideration for all small molecule inhibitors and PROTACs.[7][8]
-
High Concentrations: Using concentrations significantly above the optimal DC50 value (the concentration required to degrade 50% of the target protein) can increase the likelihood of engaging lower-affinity off-targets.[7]
-
CRBN-Related Effects: The pomalidomide moiety binds to Cereblon (CRBN). While this compound is designed to hijack its E3 ligase activity, high concentrations or specific cellular contexts could lead to modulation of CRBN's endogenous functions.
-
"Hook Effect": At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of binary complexes (this compound:PTK2 or this compound:CRBN) is favored over the productive ternary complex (PTK2:this compound:CRBN). This leads to reduced degradation efficiency and may increase the potential for off-target binding effects to become more prominent.[9]
Q4: I am observing an unexpected phenotype. How can I determine if it's a true on-target effect of PTK2 degradation or an off-target effect?
A4: Differentiating on-target from off-target effects is critical for accurate data interpretation.[7] A systematic approach involving rigorous controls and validation experiments is necessary. Please refer to our Troubleshooting Guide for Investigating Potential Off-Target Effects below.
Troubleshooting Guide for Investigating Potential Off-Target Effects
If you observe an unexpected or ambiguous phenotype, follow this workflow to dissect the underlying cause.
Caption: Experimental workflow for validating this compound effects.
-
Confirm On-Target Activity: First, verify that this compound is degrading PTK2 in your specific experimental system at the concentration and time point used. Use Western Blotting to quantify PTK2 protein levels relative to a loading control and a vehicle-treated sample (e.g., DMSO).
-
Use Genetic Controls: The gold standard for validating an on-target effect is to determine if a genetic knockdown or knockout of the target protein phenocopies the effect of the small molecule. Use siRNA or CRISPR-Cas9 to reduce PTK2 expression.[7][10] If the phenotype is replicated, it is likely an on-target effect.
-
Use a Negative Control Compound: this compound was designed by Boehringer Ingelheim, which also created an associated negative control.[1] This control compound is structurally similar but inactive, meaning it should not induce PTK2 degradation. If the phenotype persists with the negative control, it is a strong indicator of an off-target effect.
-
Perform a Dose-Response Analysis: Off-target effects are often less potent than on-target effects. Titrate this compound to determine the lowest effective concentration that induces PTK2 degradation and the desired phenotype. If the unexpected phenotype only appears at much higher concentrations, it is likely an off-target effect.[7]
-
Conduct a Washout Experiment: This technique helps distinguish between a sustained effect due to protein degradation and a transient effect from reversible off-target binding.[11][12][13] Since PTK2 degradation is a long-lasting event, an on-target phenotype should persist for some time after this compound is removed from the media.[4] Conversely, an effect due to reversible off-target binding should diminish or disappear upon compound washout.[14]
Quantitative Data
Table 1: this compound Potency & Affinity Data
| Parameter | Value | Description |
| IC₅₀ (PTK2 Inhibition) | 18 nM | Concentration for 50% inhibition of PTK2 kinase activity.[1][2][3][15] |
| DC₅₀ (PTK2 Degradation) | 30 nM (median) | Concentration for 50% degradation of PTK2 across 11 HCC cell lines.[2][6][16] |
| Binary Affinity (PTK2) | 18 nM | Binding affinity of this compound to isolated PTK2 protein.[4] |
| Binary Affinity (CRBN) | 877 nM | Binding affinity of this compound to the CRBN E3 ligase complex.[4] |
Table 2: this compound PTK2 Degradation Potency (pDC₅₀) in Various Cancer Cell Lines
| Cell Line | Cancer Type | pDC₅₀ (-log[DC₅₀]) |
| A549 | Lung Adenocarcinoma | 7.9 |
| Hep3B2.1-7 | Hepatocellular Carcinoma | 7.6 |
| SNU-387 | Hepatocellular Carcinoma | 7.6 |
| HUH-1 | Hepatocellular Carcinoma | 6.6 |
| HCC Panel (Mean) | 11 HCC Cell Lines | 7.45 |
Note: pDC₅₀ is the negative logarithm of the DC₅₀ value. A higher pDC₅₀ indicates greater potency. Data sourced from multiple references.[2][6]
Experimental Protocols
Protocol 1: Western Blot for PTK2 Degradation
Objective: To quantify the extent of PTK2 protein degradation following this compound treatment.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 16-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), separate proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against PTK2/FAK overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ. Normalize PTK2 band intensity to the loading control and compare it to the vehicle-treated sample.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding (target engagement) of this compound to PTK2 in an intact cell environment.
Methodology:
-
Cell Treatment: Treat intact cells in suspension with this compound at a desired concentration (e.g., 1 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.[17]
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a 3-minute cooling step at 4°C.[17]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble, non-denatured protein fraction. Analyze the amount of soluble PTK2 remaining at each temperature point by Western Blot or other quantitative methods like ELISA.
-
Data Interpretation: A ligand-bound protein is typically more resistant to heat-induced denaturation. A shift in the melt curve to higher temperatures in the this compound-treated samples compared to the vehicle control indicates direct target engagement.[17][18]
Protocol 3: Washout Experiment
Objective: To differentiate between a sustained phenotype caused by protein degradation and a transient phenotype caused by reversible off-target binding.[14][19]
Methodology:
-
Initial Treatment: Treat cells with this compound (at a concentration known to cause the phenotype) or a vehicle control for a defined period (e.g., 2-4 hours).
-
Washout:
-
Aspirate the media containing the compound.
-
Wash the cells twice with a generous volume of pre-warmed, drug-free culture media to remove any free compound.[19]
-
Add fresh, drug-free media to the cells.
-
-
Post-Washout Incubation: Culture the cells for various time points post-washout (e.g., 0, 2, 8, 24 hours).
-
Phenotypic and Target Analysis:
-
At each time point, assess the phenotype of interest (e.g., cell viability, signaling pathway activation).
-
In parallel, harvest cells to measure PTK2 protein levels by Western Blot to correlate the phenotype with the persistence of target degradation.
-
-
Data Interpretation:
-
On-Target Effect: If the phenotype persists long after washout, mirroring the sustained degradation of PTK2, it is likely on-target.
-
Off-Target Effect: If the phenotype rapidly reverses after the compound is washed out, while PTK2 remains degraded, it suggests the phenotype was caused by a reversible off-target interaction.[12]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pelagobio.com [pelagobio.com]
- 10. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. This compound | FAK PROTAC | Probechem Biochemicals [probechem.com]
- 17. benchchem.com [benchchem.com]
- 18. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting Inconsistent BI-3663 Western Blot Results: A Technical Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent western blot results with BI-3663, a potent and selective PTK2/FAK PROTAC® degrader. This guide is designed to help you identify and resolve common issues to achieve reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing any degradation of PTK2/FAK after treating my cells with this compound. What are the possible causes?
Several factors could lead to a lack of PTK2/FAK degradation. Here's a systematic approach to troubleshooting this issue:
-
Cell Line Specificity: While this compound is effective across various cell lines, its efficiency can vary.[1][2] Confirm that your cell line expresses PTK2/FAK and the necessary components of the ubiquitin-proteasome system, including Cereblon (CRBN), the E3 ligase recruited by this compound.[3][4]
-
This compound Concentration and Incubation Time: Ensure you are using the optimal concentration and incubation time. The half-maximal degradation concentration (DC50) for this compound is typically around 30 nM, with significant degradation observed after 18 hours of treatment in cell lines like A549.[1][3] We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Compound Integrity: Verify the integrity and activity of your this compound stock. Improper storage or handling can lead to degradation of the compound.
-
Western Blot Protocol: Review your western blot protocol for any potential issues in sample preparation, protein transfer, or antibody incubation steps.[5][6][7][8][9][10][11]
Q2: The extent of PTK2/FAK degradation is inconsistent between my western blot experiments. How can I improve reproducibility?
Inconsistent results are a common challenge in western blotting.[6] To improve the reproducibility of your this compound experiments, consider the following:
-
Consistent Cell Culture Conditions: Ensure uniformity in cell density, passage number, and overall cell health. Stressed or overly confluent cells can exhibit altered protein expression and degradation profiles.
-
Precise Reagent Preparation and Handling: Use freshly prepared buffers and solutions. Ensure accurate pipetting of this compound and other reagents.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin, or tubulin) to normalize for variations in protein loading between lanes.
-
Standardized Western Blot Protocol: Adhere to a standardized protocol for all steps, including lysis, protein quantification, gel electrophoresis, transfer, and antibody incubations. Even minor variations can introduce significant variability.
-
Quantitative Analysis: Use densitometry to quantify band intensities. This provides a more objective measure of protein levels compared to visual assessment.
Q3: I am observing non-specific bands in my western blot, which complicates the interpretation of PTK2/FAK degradation. What should I do?
Non-specific bands can arise from several sources. Here are some tips to minimize them:
-
Antibody Specificity: Ensure your primary antibody is specific for PTK2/FAK. Validate your antibody using positive and negative controls (e.g., cells with known high and low expression of PTK2/FAK, or siRNA-mediated knockdown of PTK2/FAK).
-
Blocking: Optimize your blocking step. Using 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for at least one hour at room temperature is a good starting point.[6][8][9]
-
Antibody Dilution: Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong specific signal with minimal background.
-
Washing Steps: Increase the number and duration of washing steps after primary and secondary antibody incubations to remove non-specifically bound antibodies.[6][7]
Q4: The bands for PTK2/FAK appear weak or are completely absent, even in my untreated control samples.
Weak or no signal for the target protein can be frustrating. Consider these troubleshooting steps:
-
Protein Expression Levels: Confirm that your chosen cell line expresses detectable levels of PTK2/FAK. You may need to use a positive control lysate from a cell line known to have high PTK2/FAK expression.[5]
-
Sample Preparation: Ensure that your lysis buffer is effective in extracting PTK2/FAK and that protease inhibitors are included to prevent degradation during sample preparation.[5][12][13][14]
-
Protein Transfer: Verify the efficiency of protein transfer from the gel to the membrane. You can use a reversible stain like Ponceau S to visualize total protein on the membrane after transfer.[6]
-
Antibody Activity: Check the activity of your primary and secondary antibodies. They may have lost activity due to improper storage or being past their expiration date.
Quantitative Data Summary
The following table summarizes the degradation potency of this compound in various cell lines as reported in the literature.
| Cell Line | This compound DC50 | Maximum Degradation (Dmax) | Treatment Time | Reference |
| A549 (Lung Carcinoma) | 25 nM | 95% | 18 hours | [3] |
| Kelly (Neuroblastoma) | Not specified, but effective at 3 µM | Not specified | 5 hours | [3] |
| Hepatocellular Carcinoma (HCC) Cell Lines (Panel of 11) | Median of 30 nM | >80% | Not specified | [2] |
| Hep3B2.1-7 (Hepatocellular Carcinoma) | pDC50 = 7.6 | Not specified | Not specified | [1][4] |
pDC50 is the negative logarithm of the DC50 value.
Experimental Protocols
A detailed, generalized protocol for a this compound western blot experiment is provided below. Note that specific conditions may need to be optimized for your particular cell line and antibodies.
1. Cell Culture and Treatment:
- Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
- Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 18 hours).
2. Cell Lysis:
- Wash cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
3. Protein Quantification:
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Sample Preparation and SDS-PAGE:
- Normalize the protein concentration of all samples with lysis buffer.
- Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
- Run the gel according to the manufacturer's recommendations.
5. Protein Transfer:
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against PTK2/FAK (at the recommended dilution) overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Analysis:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Capture the image using a chemiluminescence imaging system.
- Perform densitometric analysis of the bands to quantify the relative protein levels, normalizing to the loading control.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound leading to PTK2/FAK degradation.
Caption: Standard workflow for a this compound western blot experiment.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bosterbio.com [bosterbio.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of the First-in-Class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of the First-in-class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
BI-3663 degradation efficiency in different cell lines
Welcome to the technical support center for BI-3663, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the Focal Adhesion Kinase (PTK2/FAK). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional small molecule that induces the degradation of the PTK2 protein.[1][2] It functions as a PROTAC, bringing the PTK2 protein into close proximity with the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4CRBN).[1][2] This induced proximity leads to the ubiquitination of PTK2, marking it for degradation by the proteasome.[2]
Q2: What is the primary application of this compound?
A2: this compound is a valuable research tool for studying the biological functions of PTK2 by inducing its degradation.[3][4] PTK2 is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, and its overexpression is associated with various cancers.[1][2]
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has demonstrated potent degradation of PTK2 in a variety of cell lines, including the human lung adenocarcinoma cell line A549 and a panel of eleven human hepatocellular carcinoma (HCC) cell lines.[1][3][5][6]
Q4: What is the typical concentration range for using this compound?
A4: The effective concentration of this compound can vary between cell lines. However, it generally induces PTK2 degradation in the nanomolar range. For example, the DC50 (concentration for 50% degradation) in A549 cells is approximately 25-27 nM.[1][5][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: How selective is this compound?
A5: this compound is a highly selective degrader of PTK2.[1] Proteomic studies in A549 cells have shown that among thousands of quantified proteins, only PTK2 was significantly downregulated upon treatment with this compound.[1]
Q6: Is there a negative control available for this compound experiments?
A6: Yes, a close analog that does not bind to the E3 ligase can be used as a negative control to demonstrate that the degradation of PTK2 is dependent on the recruitment of the E3 ligase. While not a direct negative control for the Cereblon-based this compound, BI-4206 is mentioned as a negative control for a similar VHL-based PROTAC, as it binds to PTK2 but not the VHL E3 ligase.[1][2] For a CRBN-based control, a compound with a mutated CRBN-binding motif would be ideal.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or no PTK2 degradation | 1. Suboptimal this compound Concentration: The concentration used may be too low or, in some cases, too high, leading to a "hook effect".[1] | 1a. Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from 1 nM to 10 µM) to identify the optimal concentration for maximal degradation.[1] 1b. Check for Hook Effect: A decrease in degradation at higher concentrations is characteristic of the hook effect, which arises from the formation of non-productive binary complexes.[1] |
| 2. Insufficient Treatment Time: The incubation time may not be long enough for ubiquitination and proteasomal degradation to occur. | 2. Optimize Treatment Time: Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal duration for PTK2 degradation in your cell line. A 16 to 18-hour treatment is often effective.[3][5][6] | |
| 3. Low Expression of CRBN: The cell line used may have low endogenous levels of Cereblon (CRBN), the E3 ligase recruited by this compound. | 3. Assess CRBN Expression: Check the expression level of CRBN in your cell line by western blot or qPCR. If CRBN levels are low, consider using a different cell line with higher expression. | |
| 4. Cell Line Specific Factors: The efficiency of the ubiquitin-proteasome system can vary between cell lines. | 4. Use a Positive Control Cell Line: Include a cell line known to be sensitive to this compound, such as A549, as a positive control in your experiments. | |
| 5. Compound Instability: this compound may be unstable in the cell culture medium over the course of the experiment. | 5. Check Compound Stability: Prepare fresh stock solutions and working dilutions for each experiment. | |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Variations in cell density can affect protein expression levels and drug response. | 1. Standardize Cell Seeding: Ensure a consistent number of cells are seeded for each replicate. |
| 2. Uneven Drug Distribution: Inconsistent mixing of this compound in the culture medium. | 2. Ensure Proper Mixing: Gently swirl the culture plates after adding this compound to ensure even distribution. | |
| Unexpected Off-Target Effects | 1. Non-Specific Binding: Although highly selective, at very high concentrations, off-target effects are a remote possibility. | 1a. Use the Lowest Effective Concentration: Once the optimal concentration for PTK2 degradation is determined, use this concentration for subsequent experiments. 1b. Perform Proteomics Analysis: For critical applications, unbiased mass spectrometry-based proteomics can be used to confirm the selectivity of this compound in your experimental system.[1] |
| 2. Phenotype Not Matching PTK2 Inhibition: The observed cellular phenotype may not align with what is expected from PTK2 inhibition alone. | 2. Compare with a PTK2 Kinase Inhibitor: Use a selective PTK2 kinase inhibitor, such as BI-4464, to differentiate between effects caused by PTK2 degradation versus kinase inhibition.[1] |
Quantitative Data Summary
The following tables summarize the degradation efficiency of this compound in various cell lines.
Table 1: this compound Degradation Efficiency in A549 Cells
| Parameter | Value | Reference |
| DC50 | 25 nM | [1] |
| DC50 | 27 nM | [5][6] |
| Dmax | >95% | [3] |
| pDC50 | 7.9 | [7][8][9][10] |
Table 2: this compound Degradation Efficiency in a Panel of Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | pDC50 | Dmax (%) |
| SNU-387 | 7.6 | 90.0 |
| HUH-1 | 6.6 | 50.0 |
| Hep3B2.1-7 | 7.6 | 85.0 |
| HuH-7 | 7.0 | 79.0 |
| SNU-423 | 7.1 | 87.0 |
| Median | ~7.5 | >80% |
| Data adapted from Popow J, et al. J Med Chem. 2019.[3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of PTK2 Degradation
This protocol outlines a typical experiment to assess the degradation of PTK2 in response to this compound treatment.
-
Cell Seeding: Seed the desired cell line (e.g., A549) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (DMSO). Incubate for the desired time (e.g., 18 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PTK2 overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the PTK2 band intensity to the loading control. Calculate the percentage of PTK2 degradation relative to the vehicle-treated control.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Western Blot Experimental Workflow.
Caption: Troubleshooting Flowchart.
References
- 1. benchchem.com [benchchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. benchchem.com [benchchem.com]
- 4. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | FAK PROTAC | Probechem Biochemicals [probechem.com]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Managing BI-3663 Cytotoxicity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential cytotoxicity associated with the long-term use of BI-3663, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Focal Adhesion Kinase (PTK2/FAK). By following these troubleshooting guides and frequently asked questions (FAQs), users can optimize their experimental design to achieve sustained PTK2 degradation while minimizing cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a PROTAC designed to selectively induce the degradation of the PTK2 protein.[1] It functions by hijacking the body's natural protein disposal system. This compound forms a complex with PTK2 and the CRL4CRBN E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of PTK2 by the proteasome.[1] This targeted degradation approach offers a powerful tool to study the consequences of PTK2 loss of function.
Q2: I am observing significant cell death in my long-term experiments with this compound. What are the potential causes?
A2: High levels of cytotoxicity in long-term experiments with this compound can stem from several factors:
-
On-target Toxicity: While many cancer cell lines do not show reduced proliferation upon PTK2 degradation, prolonged absence of this crucial scaffolding protein could induce stress and apoptosis in certain cell types that are highly dependent on PTK2 signaling for survival.[2]
-
Compound Instability: this compound, being a CRBN-based PROTAC, has been shown to be unstable in cell culture medium containing 10% Fetal Calf Serum (FCS), with a half-life of approximately 13 hours.[1] Degradation products could potentially be cytotoxic.
-
High Compound Concentration: Using concentrations significantly above the optimal degradation concentration (DC50) can lead to off-target effects or an exaggerated "hook effect," where the formation of the productive ternary complex is impaired, and cytotoxicity may be increased.
-
Solvent Toxicity: The most common solvent for this compound is DMSO. While generally safe at low concentrations, prolonged exposure to higher concentrations (typically >0.5%) can be toxic to cells.
Q3: What is the optimal concentration range for using this compound in long-term experiments?
A3: The optimal concentration of this compound should be empirically determined for each cell line. The median DC50 for PTK2 degradation across several hepatocellular carcinoma (HCC) cell lines is approximately 30 nM.[1][3] For long-term experiments, it is advisable to use the lowest concentration that achieves the desired level of PTK2 degradation to minimize potential off-target effects and cytotoxicity. A good starting point is to perform a dose-response curve ranging from 1 nM to 1 µM to identify the optimal concentration for your specific cell line and experimental duration.
Q4: How should I properly store and handle this compound to maintain its stability and activity?
A4: this compound is stable as a solid and in DMSO stock solution for over three months when stored appropriately.[1] Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4] For experiments, it is recommended to prepare fresh dilutions of this compound from the stock solution in your cell culture medium immediately before use.
Q5: Is there a recommended negative control for this compound experiments?
A5: Yes, BI-4206 is a recommended negative control for this compound.[1][5] BI-4206 is a diastereoisomer of a VHL-based PROTAC and is unable to recruit the E3 ligase, thus it does not induce PTK2 degradation while having a similar chemical structure.[1] Using this control can help differentiate between effects caused by PTK2 degradation and those arising from off-target interactions of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of cell death observed after 2-3 days of treatment. | Compound Instability: this compound degrades in the presence of serum. | Media Refreshment: Refresh the cell culture medium with freshly prepared this compound every 24-48 hours. This will help maintain a steady concentration of the active compound and remove potential cytotoxic degradation byproducts. |
| On-Target Toxicity: Prolonged depletion of PTK2 may be detrimental to your specific cell line. | Concentration Optimization: Perform a long-term cell viability assay (e.g., 5-7 days) with a range of this compound concentrations to determine the highest non-toxic dose that still achieves significant PTK2 degradation. | |
| Inconsistent levels of PTK2 degradation in long-term experiments. | Compound Instability: The concentration of active this compound is decreasing over time. | Regular Media Changes: Implement a strict media refreshment schedule (every 24 or 48 hours) with fresh this compound. |
| Cellular Resistance: Cells may develop mechanisms to counteract the effects of the PROTAC over time. | Monitor E3 Ligase Levels: Check the expression levels of CRBN, the E3 ligase recruited by this compound, as downregulation of the ligase can lead to resistance. | |
| Unexpected changes in cell morphology or behavior not related to PTK2 depletion. | Off-Target Effects: At higher concentrations, this compound might interact with other cellular proteins. | Use a Negative Control: Compare the phenotype of cells treated with this compound to those treated with the inactive control, BI-4206, at the same concentration.[1][5] This will help to identify effects that are independent of PTK2 degradation. |
| Solvent Toxicity: The concentration of DMSO in the culture medium may be too high. | Solvent Control: Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with the same concentration of DMSO as your highest this compound concentration. |
Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 (PTK2 Degradation) | A549 | 25 nM | [1] |
| HCC (median of 11 lines) | 30 nM | [1][3] | |
| IC50 (PTK2 Inhibition) | N/A (Biochemical Assay) | 18 nM | [4] |
| Half-life in media + 10% FCS | N/A | 13 hours | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound for Long-Term Experiments
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will allow for logarithmic growth over the desired experimental duration (e.g., 5-7 days).
-
Compound Preparation: Prepare a series of dilutions of this compound in your complete cell culture medium. A suggested range is 1 nM to 1 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions or control solutions.
-
Media Refreshment: Every 48 hours, carefully remove the medium and replace it with freshly prepared treatment or control solutions.
-
Viability Assessment: At the end of the incubation period (e.g., day 5 or 7), assess cell viability using a suitable assay (e.g., MTS, CellTiter-Glo).
-
Data Analysis: Plot the cell viability against the this compound concentration to determine the highest concentration that does not significantly reduce cell viability compared to the vehicle control. This concentration can be considered the maximum tolerated dose for long-term experiments.
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
-
Compound Incubation: Prepare a solution of this compound at your desired working concentration in your complete cell culture medium (with serum). As a control, prepare a similar solution in a serum-free medium.
-
Time Points: Incubate the solutions at 37°C in a humidified incubator. Collect aliquots at various time points (e.g., 0, 8, 16, 24, 48, and 72 hours).
-
Sample Preparation: At each time point, precipitate proteins from the collected aliquots (e.g., with cold acetonitrile) and centrifuge to clarify the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of intact this compound.
-
Data Analysis: Plot the concentration of this compound against time to determine its degradation kinetics and half-life in your specific experimental conditions. This information will guide your media refreshment schedule.
Visualizations
Caption: Mechanism of action of this compound leading to PTK2 degradation.
Caption: A logical workflow for troubleshooting this compound cytotoxicity.
References
Validation & Comparative
A Head-to-Head Comparison of BI-3663 and BI-0319: Two PROTACs Targeting PTK2 for Degradation
In the rapidly evolving field of targeted protein degradation, two Proteolysis Targeting Chimeras (PROTACs), BI-3663 and BI-0319, have emerged as potent degraders of the non-receptor tyrosine kinase, Focal Adhesion Kinase (PTK2 or FAK). Both molecules are built upon the same PTK2 inhibitor, BI-4464, but employ different E3 ligase recruiters, leading to distinct efficacy and selectivity profiles. This guide provides a detailed comparison of this compound and BI-0319, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound and BI-0319 are heterobifunctional molecules designed to induce the degradation of PTK2 by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. They achieve this by simultaneously binding to PTK2 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to PTK2, marking it for degradation by the 26S proteasome.[1]
The key difference between the two PROTACs lies in the E3 ligase they recruit. This compound incorporates a ligand for Cereblon (CRBN), thereby engaging the CRL4-CRBN E3 ligase complex.[2][3][4][5] In contrast, BI-0319 utilizes a ligand for the von Hippel-Lindau (VHL) protein, recruiting the CRL2-VHL E3 ligase complex.[6][7] This fundamental difference in their mechanism of action can influence their degradation efficiency and cellular selectivity.
Figure 1: Mechanism of PTK2 degradation by this compound and BI-0319.
Efficacy Comparison: A Quantitative Analysis
The efficacy of this compound and BI-0319 has been evaluated in various cancer cell lines, with key metrics being the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| Parameter | This compound | BI-0319 | Cell Line(s) | Reference(s) |
| E3 Ligase Recruited | CRBN | VHL | - | [2][6] |
| PTK2 IC50 | 18 nM | Not explicitly stated, but uses the same warhead as this compound (BI-4464) | - | [2][3] |
| Median DC50 (HCC cell lines) | 30 nM | 82 nM | Panel of 11 HCC cell lines | [4][6][8][9] |
| DC50 (A549 cells) | 25 nM | 243 nM | A549 (lung adenocarcinoma) | [5][8] |
| Dmax (A549 cells) | >80% (typically ~95%) | ~80% | A549 (lung adenocarcinoma) | [4][8] |
| pDC50 (Hep3B2.1-7 cells) | 7.6 | Not specified | Hep3B2.1-7 (hepatocellular carcinoma) | [2][3] |
| pDC50 (A549 cells) | 7.9 | Not specified | A549 (lung adenocarcinoma) | [2][3] |
| Binary Affinity to PTK2 | 18 nM | 19 nM | In vitro | [5][6] |
| Binary Affinity to E3 Ligase | 877 nM (to CRBN) | 114 nM (to VCB complex) | In vitro | [5][6] |
Across a panel of eleven hepatocellular carcinoma (HCC) cell lines, the CRBN-based this compound demonstrated a more potent median DC50 of 30 nM compared to the VHL-based BI-0319, which had a median DC50 of 82 nM.[4][6][8][9] In A549 lung cancer cells, this difference was even more pronounced, with this compound showing a DC50 of 25 nM and a Dmax of over 95%, while BI-0319 had a DC50 of 243 nM and a Dmax of approximately 80%.[5][8]
Selectivity Profile
Both this compound and BI-0319 are highly selective for PTK2 degradation. Global proteomic analyses in A549 cells have shown that at concentrations effective for PTK2 degradation, neither compound significantly alters the abundance of other detectable kinases.[5][8] The kinase selectivity is largely attributed to the shared PTK2 inhibitor, BI-4464. It is assumed that the kinase selectivity panel for this compound is comparable to that of BI-0319.[5][6] In a panel of 397 kinases, BI-0319 only showed significant inhibition of LRRK2 and FES at a concentration of 1 µM, indicating high selectivity.[5][6] Interestingly, these off-target kinases were not detected as being degraded in the proteomics experiments.[5][6]
One notable difference in selectivity is that BI-0319 was found to induce a significant change in the levels of PDE6D, an effect not observed with this compound.[8]
Experimental Protocols
PROTAC-mediated Protein Degradation Assay (Western Blot)
This protocol is a standard method to quantify the degradation of a target protein following PROTAC treatment.[1]
a. Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., this compound or BI-0319) or a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined time (e.g., 18 hours).
b. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
d. Western Blotting:
-
Normalize protein samples to the same concentration and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PTK2 and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[1][10][11][12]
e. Data Analysis:
-
Quantify the band intensities for PTK2 and the loading control.
-
Normalize the PTK2 signal to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Cell Viability Assay (AlamarBlue)
This assay measures cell viability and proliferation based on the metabolic activity of the cells.[13][14][15][16]
a. Cell Culture and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
Treat the cells with various concentrations of the PROTACs or control compounds.
-
Incubate for the desired duration (e.g., 11 days for long-term assays).[17]
b. Assay Procedure:
-
Add AlamarBlue reagent (resazurin) to each well, typically at 10% of the culture volume.
-
Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a plate reader.[3][13][16]
c. Data Analysis:
-
Subtract the background reading from the values of the experimental wells.
-
Calculate the percentage of viable cells compared to the vehicle-treated control.
-
Plot the cell viability against the compound concentration to determine the effect on cell proliferation.
Conclusion
Both this compound and BI-0319 are valuable chemical probes for studying the biological functions of PTK2 through its degradation. The choice between the two will likely depend on the specific experimental context. This compound generally exhibits higher potency in degrading PTK2 across various cell lines. However, the differential E3 ligase expression and intrinsic activity between cell types could lead to context-dependent efficacy.[7] Therefore, empirical testing in the biological system of interest is recommended. This guide provides the foundational data and protocols to enable researchers to make an informed decision and effectively utilize these powerful tools for targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. This compound | FAK PROTAC | Probechem Biochemicals [probechem.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. opnme.com [opnme.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ptglab.com [ptglab.com]
- 11. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]
- 12. nacalai.com [nacalai.com]
- 13. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. allevi3d.com [allevi3d.com]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of BI-3663's Selectivity Profile Against Other Leading PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the selectivity profile of BI-3663, a potent and selective PTK2/FAK degrader, with other well-characterized PROTACs including BI-0319, MZ1, and dTAG-13. The information herein is supported by experimental data from peer-reviewed studies, with a focus on quantitative proteomics to assess on-target efficacy and off-target effects.
Introduction to PROTACs and Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination of the POI, marking it for degradation by the proteasome. Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein, offering a powerful tool for therapeutic intervention and target validation. A critical attribute of a high-quality PROTAC is its selectivity, meaning it should primarily degrade the intended target with minimal impact on other proteins in the proteome.
This compound: A Highly Selective PTK2/FAK Degrader
This compound is a PROTAC that recruits the E3 ligase Cereblon (CRBN) to induce the degradation of Focal Adhesion Kinase (PTK2/FAK).[1][2][3] PTK2 is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, and its overexpression is implicated in various cancers.[1][3] this compound has demonstrated exceptional selectivity, a key feature for a chemical probe and potential therapeutic agent.
Quantitative Selectivity Profile Comparison
The following table summarizes the quantitative proteomics data for this compound and compares it with other notable PROTACs. It is important to note that the experimental conditions, such as cell lines and treatment durations, may vary between studies, which can influence the results.
| PROTAC | Target(s) | E3 Ligase Recruited | Cell Line | Treatment | Proteins Quantified | Key Findings on Selectivity |
| This compound | PTK2/FAK | Cereblon (CRBN) | A549 | 3 µM for 18h | 6,008 | Highly selective degradation of PTK2. No significant changes in the abundance of other detectable kinases were observed.[2] |
| Kelly | 3 µM for 5h | 7,742 | Only PTK2 was found to be significantly downregulated.[1] | |||
| BI-0319 | PTK2/FAK | VHL | A549 | 3 µM for 18h | 6,008 | Highly selective for PTK2 degradation. Induced a significant change in PDE6D levels, a known off-target.[2] |
| MZ1 | BRD2, BRD3, BRD4 | VHL | Kelly | 1 µM for 5h | 7,084 | High degree of selectivity for BET family members (BRD2, BRD3, BRD4), with preferential degradation of BRD4.[4] |
| dTAG-13 | FKBP12F36V-tagged proteins | Cereblon (CRBN) | NIH/3T3 | 500 nM for 1-4h | 8,164 | Exquisite selectivity for the FKBP12F36V-tagged protein, with no significant degradation of other proteins.[5][6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Quantitative Proteomics for PROTAC Selectivity
This protocol outlines a general workflow for assessing the proteome-wide selectivity of a PROTAC using tandem mass tag (TMT) labeling and mass spectrometry.
1. Cell Culture and PROTAC Treatment:
-
Culture cells (e.g., A549, Kelly) to 70-80% confluency.
-
Treat cells with the PROTAC at the desired concentration and time point (e.g., 3 µM this compound for 18 hours). Include a vehicle-treated control (e.g., DMSO).
-
Harvest cells by scraping and wash with ice-cold PBS.
2. Protein Extraction and Digestion:
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce protein disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digest proteins into peptides overnight with trypsin.
3. TMT Labeling and Sample Pooling:
-
Label the peptide digests from each condition with a specific TMT isobaric label according to the manufacturer's instructions.
-
Quench the labeling reaction and pool the labeled samples in equal amounts.
4. Peptide Fractionation and LC-MS/MS Analysis:
-
Fractionate the pooled, labeled peptides using high-pH reversed-phase liquid chromatography to increase proteome coverage.
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
5. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Identify and quantify proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis (e.g., moderated t-test) to identify proteins with significantly altered abundance upon PROTAC treatment.
-
Visualize the data using a volcano plot, displaying the log2 fold-change in protein abundance versus the -log10 of the adjusted p-value.
Western Blot for Target Degradation
This protocol is for validating the degradation of the target protein.
1. Cell Treatment and Lysis:
-
Treat cells with a dilution series of the PROTAC for a specified time.
-
Lyse the cells and quantify the protein concentration.
2. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
4. Detection and Analysis:
-
Detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
Cell Viability Assay (Alamar Blue)
This assay assesses the effect of the PROTAC on cell proliferation.
1. Cell Plating and Treatment:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of PROTAC concentrations.
2. Alamar Blue Addition and Incubation:
-
Add Alamar Blue reagent to each well and incubate for a specified period (e.g., 4-24 hours).
3. Measurement:
-
Measure the fluorescence or absorbance of the samples using a plate reader. The signal is proportional to the number of viable cells.
Visualizations: Pathways and Workflows
Signaling Pathway of PTK2/FAK
Caption: PTK2/FAK signaling pathway and the mechanism of action of this compound.
Experimental Workflow for PROTAC Selectivity Analysis
Caption: Experimental workflow for assessing PROTAC selectivity using quantitative proteomics.
Analysis of this compound's Selectivity
The available data consistently demonstrates that this compound is a highly selective degrader of PTK2. In comprehensive proteomics studies in both A549 and Kelly cell lines, this compound treatment resulted in the significant and specific downregulation of only its intended target, PTK2, out of thousands of quantified proteins.[1][2] This level of selectivity is crucial for minimizing off-target effects and ensuring that observed biological outcomes are a direct result of PTK2 degradation.
In comparison, the VHL-recruiting PTK2 PROTAC, BI-0319, while also highly selective for PTK2, was found to induce the degradation of PDE6D as an off-target.[2] This highlights that the choice of E3 ligase recruiter can significantly influence the selectivity profile of a PROTAC, even when targeting the same protein.
When compared to other well-known PROTACs like MZ1 and dTAG-13, this compound's selectivity profile remains impressive. MZ1 effectively degrades its intended BET family targets, but it does degrade multiple members of this family (BRD2, BRD3, and BRD4).[4] The dTAG system, which relies on the degradation of an engineered fusion tag, is designed for exquisite selectivity, and the data for dTAG-13 confirms this, showing degradation only of the tagged protein.[5][6][7] this compound achieves a similarly clean degradation profile for an endogenous, untagged target, which is a significant achievement in PROTAC design.
Conclusion
This compound stands out as a PROTAC with an exceptional selectivity profile. The robust and unbiased data from multiple proteomics experiments underscore its specificity for PTK2. This high degree of selectivity, combined with its potency, makes this compound an invaluable tool for studying the biological functions of PTK2 and a promising candidate for further therapeutic development. For researchers in the field of targeted protein degradation, the case of this compound serves as a benchmark for the development of highly selective chemical probes and potential therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Measuring FAK mRNA Levels Post-BI-3663 Treatment: A Comparative Guide to Quantitative PCR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative Polymerase Chain Reaction (qPCR) with other molecular biology techniques for measuring Focal Adhesion Kinase (FAK) mRNA levels following treatment with the PROTAC degrader, BI-3663. We include detailed experimental protocols and illustrative diagrams to guide your research in understanding the cellular response to targeted protein degradation.
Introduction: FAK, this compound, and the Scientific Question
Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2), is a non-receptor tyrosine kinase that plays a pivotal role in cellular processes like adhesion, migration, proliferation, and survival.[1][2] Its overexpression and activation are linked to the progression and metastasis of various cancers, making it a significant target for therapeutic intervention.[1][3]
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target FAK for degradation.[4][5] Unlike traditional kinase inhibitors that only block the enzyme's activity, this compound is a hetero-bifunctional molecule that links FAK to the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][6] This hijacking of the cell's natural disposal machinery leads to the ubiquitination and subsequent degradation of the FAK protein by the proteasome.[2][7]
A critical question arises from this mechanism: How does the cell's transcriptional machinery respond to the forced degradation of the FAK protein? Does the cell attempt to compensate by increasing the transcription of FAK mRNA, or are there other regulatory feedback loops at play? Measuring FAK mRNA levels is essential to understanding the complete biological impact of this compound and to distinguish its effects from conventional FAK inhibitors. Quantitative PCR is the gold standard for such targeted mRNA analysis.
Experimental Protocol: qPCR for FAK mRNA Quantification
This protocol outlines the steps to measure changes in FAK mRNA expression in a cancer cell line (e.g., A549 lung cancer cells) after treatment with this compound.[7][8]
I. Cell Culture and Treatment
-
Cell Seeding: Plate A549 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with either DMSO (vehicle control) or a range of this compound concentrations (e.g., 10 nM, 30 nM, 100 nM). A time-course experiment (e.g., 6, 12, 24 hours) is recommended.
-
Incubation: Incubate the cells under standard conditions (37°C, 5% CO2).
II. RNA Extraction and Quality Control
-
Cell Lysis: After the treatment period, wash cells with PBS and lyse them directly in the well using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Isolation: Purify total RNA according to the manufacturer's protocol, including an on-column DNase digestion step to eliminate genomic DNA contamination.
-
Quantification and Quality Check: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. RNA integrity can be assessed using a bioanalyzer.
III. Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) according to the manufacturer's instructions. This reaction typically includes reverse transcriptase, dNTPs, and a mix of oligo(dT) and random hexamer primers.
-
Incubation: Perform the reaction in a thermal cycler.
IV. Quantitative PCR (qPCR)
-
Primer Design/Selection: Use validated qPCR primers specific for human FAK (PTK2) and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. For each sample, a typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of Nuclease-Free Water
-
-
qPCR Run: Run the plate on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C). Include a melt curve analysis at the end to verify product specificity.
V. Data Analysis
-
Determine Ct Values: The instrument software will provide the cycle threshold (Ct) value for each reaction.
-
Relative Quantification (ΔΔCt Method):
-
Normalize to Housekeeping Gene (ΔCt): For each sample, calculate ΔCt = Ct(FAK) - Ct(Housekeeping Gene).
-
Normalize to Control (ΔΔCt): Calculate ΔΔCt = ΔCt(this compound treated) - ΔCt(DMSO control).
-
Calculate Fold Change: The fold change in FAK mRNA expression is calculated as 2-ΔΔCt.
-
Comparison of mRNA Quantification Methods
While qPCR is the preferred method for targeted gene expression analysis due to its speed, sensitivity, and specificity, other techniques can provide complementary information.[9]
| Feature | Quantitative PCR (qPCR) | Northern Blot | Microarray | RNA-Sequencing (RNA-Seq) |
| Principle | Reverse transcription followed by PCR amplification of a specific target with fluorescence detection. | RNA separation by gel electrophoresis, transfer to a membrane, and detection with a labeled probe. | Hybridization of labeled cDNA to an array of pre-designed oligonucleotide probes. | High-throughput sequencing of the entire cDNA library. |
| Primary Use | Quantification of one or a few genes with high accuracy. Gold standard for validating results from other methods.[9] | Analysis of mRNA size, splice variants, and abundance of a single gene. Largely replaced by other methods. | Genome-wide expression profiling of thousands of known genes simultaneously. | Whole-transcriptome profiling, discovery of novel transcripts, splice variants, and SNPs.[9] |
| Sensitivity | Very High (can detect <10 copies). | Low (requires µg of RNA). | Moderate. | Very High (broad dynamic range). |
| Throughput | Low to Medium (up to 384 reactions per run). | Low. | High (entire transcriptome). | High (entire transcriptome). |
| Cost per Sample | Low (for a few genes). | Moderate. | High. | High (but decreasing). |
| Data Output | Relative or absolute quantification of target genes.[10] | Band size and intensity. | Relative expression levels for thousands of genes. | Sequence reads, expression counts, differential expression, and alternative splicing information. |
| Suitability for FAK mRNA after this compound | Excellent. Ideal for precisely measuring changes in FAK mRNA and key downstream effectors. | Poor. Not sensitive enough for subtle changes and low throughput. | Good, if investigating broad off-target effects on the transcriptome. | Excellent. Provides a comprehensive view of all transcriptional changes, including FAK and any compensatory pathways. More complex data analysis. |
Hypothetical Data Presentation
Below is an example of how to present the qPCR data in a clear, comparative table.
Table 1: Relative Quantification of FAK mRNA in A549 Cells 24h After this compound Treatment
| Treatment | Mean Ct (FAK) | Mean Ct (GAPDH) | Mean ΔCt (CtFAK - CtGAPDH) | Mean ΔΔCt (vs. DMSO) | Fold Change (2-ΔΔCt) |
| DMSO Control | 21.50 | 18.25 | 3.25 | 0.00 | 1.00 |
| This compound (10 nM) | 20.75 | 18.20 | 2.55 | -0.70 | 1.62 |
| This compound (30 nM) | 20.30 | 18.22 | 2.08 | -1.17 | 2.25 |
| This compound (100 nM) | 20.15 | 18.24 | 1.91 | -1.34 | 2.53 |
Data are hypothetical and for illustrative purposes only.
Interpretation: In this hypothetical scenario, treatment with this compound leads to a dose-dependent increase in FAK mRNA levels, suggesting the activation of a compensatory transcriptional feedback loop in response to FAK protein degradation. This highlights the importance of analyzing both protein and mRNA levels to fully characterize the effects of a PROTAC degrader.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biocompare.com [biocompare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | FAK PROTAC | Probechem Biochemicals [probechem.com]
- 9. biosistemika.com [biosistemika.com]
- 10. youtube.com [youtube.com]
Side-by-side comparison of BI-3663 and RNAi for FAK silencing
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein modulation, the choice of methodology is critical. This guide provides a comprehensive side-by-side comparison of two powerful techniques for silencing Focal Adhesion Kinase (FAK), a key player in cell adhesion, migration, and proliferation: the PROTAC degrader BI-3663 and the well-established RNA interference (RNAi) technology.
This objective comparison delves into the performance of each method, supported by experimental data, to empower informed decisions in your research and development endeavors. We present quantitative data in clearly structured tables, detail the experimental protocols for key assays, and provide visualizations of signaling pathways and experimental workflows.
At a Glance: this compound vs. RNAi for FAK Silencing
| Feature | This compound (PROTAC) | RNAi (siRNA) |
| Mechanism of Action | Induces targeted degradation of FAK protein via the ubiquitin-proteasome system. | Post-transcriptionally silences FAK gene expression by degrading mRNA. |
| Target | FAK Protein | FAK mRNA |
| Mode of Action | Catalytic, one molecule can induce the degradation of multiple target proteins. | Stoichiometric, requires one siRNA molecule per mRNA target. |
| Effect | Removal of the entire protein, including scaffolding functions. | Prevents the synthesis of new FAK protein. |
| Typical Efficacy | DC50 in the nanomolar range. | ~70-95% reduction in protein levels. |
| Duration of Effect | Can be long-lasting, dependent on new protein synthesis. | Transient, typically 48-96 hours. |
| Off-Target Effects | Potential for off-target degradation of other proteins. | Potential for off-target gene silencing and immune response activation. |
Quantitative Performance Data
The following tables summarize the quantitative data for this compound and RNAi in silencing FAK across various cell lines and experimental endpoints.
This compound: FAK Degradation and Inhibitory Potency
| Cell Line | DC50 (nM) | IC50 (nM) | Dmax (% Degradation) | Treatment Time (hours) | Reference |
| A549 (Lung Carcinoma) | 27 | 18 | 95% | 16 | |
| Hep3B2.1-7 (Hepatocellular Carcinoma) | ~25 | N/A | >80% | N/A | |
| 11 HCC Cell Lines (Median) | 30 | N/A | >80% | N/A | |
| PATU-8988T (Pancreatic Cancer) | Modest degradation at 100 nM | N/A | N/A | N/A |
-
DC50: The concentration of the degrader that results in 50% degradation of the target protein.
-
IC50: The concentration of the inhibitor that results in 50% inhibition of the target's activity.
-
Dmax: The maximum percentage of protein degradation achieved.
RNAi: FAK Knockdown and Functional Consequences
| Cell Line | % FAK Protein Reduction | Assay | Functional Effect | Transfection Time (hours) | Reference |
| H1299 (Lung Cancer) | ~70% | Clonogenic Assay | 43-55% decrease in colony formation | N/A | |
| H1299 (Lung Cancer) | ~70% | Migration Assay | Decrease in migration | N/A | |
| MDA-MB-231 (Breast Cancer) | >90% | Mammosphere Formation | 76.5% reduction | N/A | |
| HeyA8 (Ovarian Cancer) | >80% | Western Blot | Significant reduction | 48 | |
| Human Hypertrophic Scar Fibroblasts | Effective Blockage | Proliferation Assay | Strong inhibition | 48 |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams are provided.
FAK Signaling Pathway
Caption: A simplified diagram of the FAK signaling pathway.
This compound Mechanism of Action
Caption: The mechanism of FAK degradation induced by this compound.
RNAi Experimental Workflow
Caption: A typical experimental workflow for FAK silencing using RNAi.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this comparison guide.
This compound Treatment for FAK Degradation
Objective: To determine the efficiency of this compound in degrading FAK protein in a selected cell line.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., A549)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-FAK, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO). The final DMSO concentration should be consistent across all wells and typically below 0.1%.
-
Incubation: Incubate the cells for the desired time period (e.g., 16 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against FAK and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the FAK signal to the loading control. Calculate the percentage of FAK degradation relative to the vehicle-treated control.
RNAi-mediated FAK Silencing
Objective: To reduce the expression of FAK protein in a selected cell line using siRNA.
Materials:
-
FAK-specific siRNA and a non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM)
-
Cell line of interest
-
Complete cell culture medium
-
Reagents for Western blotting (as described above) or qRT-PCR
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate so they reach 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the FAK siRNA or control siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh complete medium.
-
Incubation: Incubate the cells for 24-72 hours to allow for FAK mRNA degradation and subsequent protein depletion.
-
Analysis of Knockdown Efficiency:
-
Western Blotting: Harvest the cells and perform Western blotting as described in the this compound protocol to assess the reduction in FAK protein levels.
-
qRT-PCR (optional): To assess the reduction in FAK mRNA, extract total RNA, perform reverse transcription to generate cDNA, and then use qRT-PCR with FAK-specific primers.
-
-
Functional Assays: Following confirmation of FAK knockdown, proceed with functional assays such as cell proliferation, migration, or invasion assays.
Conclusion: Choosing the Right Tool for the Job
Both this compound and RNAi are effective tools for silencing FAK, but they operate through distinct mechanisms that may be more or less advantageous depending on the research question.
This compound offers a rapid and potent method for eliminating the entire FAK protein, including its non-catalytic scaffolding functions. Its catalytic mode of action allows for sustained degradation at low concentrations. This makes it an excellent tool for studying the acute effects of FAK protein removal and for therapeutic applications where complete protein ablation is desired.
RNAi provides a well-established and highly specific method for reducing FAK protein levels by targeting its mRNA. While the effect is transient, it is a powerful technique for validating the role of a gene in a particular phenotype and for studying the consequences of reduced gene expression rather than complete protein removal.
Safety Operating Guide
Navigating the Safe Handling of BI-3663: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the potent PROTAC degrader BI-3663, adherence to stringent safety protocols is paramount. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential safety and logistical information based on general best practices for handling potent, cytotoxic compounds. These recommendations are designed to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound, categorized by the level of protection.
| Protection Type | Recommended PPE | Specifications |
| Hand Protection | Double Nitrile Gloves | Chemically resistant, powder-free. Change outer glove immediately upon contamination. |
| Eye Protection | Safety Goggles with Side Shields or Face Shield | Protects against splashes and airborne particles. |
| Body Protection | Disposable, Solid-Front Gown with Cuffs | Impermeable to chemicals. Should be changed immediately if contaminated. |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 or higher) | Required when handling the solid compound or when there is a risk of aerosolization. |
| Foot Protection | Closed-toe Shoes and Shoe Covers | Provides a barrier against spills. |
General Safety and Handling Precautions
This table summarizes crucial safety and handling recommendations for working with potent compounds like this compound.
| Precaution Category | Recommendation |
| Engineering Controls | Handle this compound in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure. |
| Personal Hygiene | Wash hands thoroughly with soap and water before and after handling the compound, and before leaving the laboratory. Avoid eating, drinking, or applying cosmetics in the laboratory. |
| Weighing | Weigh solid this compound in a ventilated balance enclosure or a chemical fume hood. |
| Solution Preparation | Prepare solutions in a chemical fume hood. Avoid creating aerosols. |
| Storage | Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated area away from incompatible materials. |
| Transport | When transporting this compound, use a secondary, sealed, and shatterproof container. |
Experimental Protocols: Safe Handling and Disposal
Adherence to detailed procedural guidance is critical for minimizing risk.
Protocol for Safe Handling of this compound
-
Preparation: Before handling this compound, ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood or other containment device is functioning correctly.
-
Donning PPE: Put on a disposable gown, shoe covers, safety goggles, and inner nitrile gloves. When handling the solid form or preparing solutions, wear a respirator and a second pair of nitrile gloves (outer gloves).
-
Handling the Compound:
-
For solid this compound, carefully transfer the required amount from the stock container to a tared weigh boat within a ventilated enclosure.
-
For solutions, use a calibrated pipette with aerosol-resistant tips to transfer the liquid.
-
-
Cleaning: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., a detergent solution followed by 70% ethanol). Dispose of all cleaning materials as hazardous waste.[1]
-
Doffing PPE: Remove PPE in the following order to prevent cross-contamination: outer gloves, gown, shoe covers, inner gloves. Remove respirator and goggles last. Wash hands thoroughly with soap and water.
Protocol for Disposal of this compound Waste
-
Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and cleaning materials, must be segregated as hazardous chemical waste.
-
Containment:
-
Solid waste should be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid waste should be collected in a labeled, leak-proof, and chemically compatible container.
-
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's environmental health and safety department.
-
Storage: Store hazardous waste containers in a designated satellite accumulation area away from general laboratory traffic.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's certified hazardous waste management provider.
Spill Response Workflow
In the event of a this compound spill, a prompt and organized response is crucial to contain the material and protect laboratory personnel. The following diagram outlines the logical workflow for managing a spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
